Fmoc-O-Phospho-L-tyrosine
Description
BenchChem offers high-quality Fmoc-O-Phospho-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-O-Phospho-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phosphonooxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22NO8P/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H2,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXUJIHSMANWDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OP(=O)(O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-Tyr(PO3H2)-OH CAS 147762-53-6 chemical safety data
Advanced Handling & Solid-Phase Peptide Synthesis (SPPS) Integration[1]
Part 1: Executive Summary
Fmoc-Tyr(PO3H2)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-phosphono-L-tyrosine) represents a specialized class of building blocks for the direct introduction of unprotected phosphotyrosine residues into peptide sequences.[1] Unlike its protected counterparts—such as Fmoc-Tyr(PO(OBzl)OH)-OH—this reagent eliminates the need for post-synthetic global deprotection of the phosphate group, streamlining the synthesis of acid-sensitive sequences.[1]
However, the presence of a free phosphonic acid moiety presents unique chemical challenges in Solid-Phase Peptide Synthesis (SPPS), specifically regarding solubility in organic solvents and the formation of insoluble piperidinium salts during Fmoc removal.[1] This guide outlines the safety parameters and a validated technical protocol to mitigate these side reactions, ensuring high-fidelity peptide assembly.
Part 2: Chemical Identity & Physicochemical Properties[2]
| Property | Data |
| CAS Number | 147762-53-6 |
| Chemical Formula | C₂₄H₂₂NO₈P |
| Molecular Weight | 483.41 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, NMP; Sparingly soluble in DCM |
| Purity (HPLC) | ≥ 98% |
| Storage Conditions | -20°C, Desiccated (Hygroscopic) |
| Stability | Stable under inert gas; Moisture sensitive (hydrolysis risk) |
Structural Visualization
The following diagram illustrates the functional groups critical to the reactivity of Fmoc-Tyr(PO3H2)-OH.
Figure 1: Functional analysis of Fmoc-Tyr(PO3H2)-OH highlighting the unprotected phosphate moiety.[1]
Part 3: Safety Assessment (GHS) & Handling
While CAS 147762-53-6 is not classified as a "Hazardous Substance" under OSHA or GHS standards, its chemical nature dictates specific precautions.[1]
Hazard Identification
-
Signal Word: Warning (Precautionary)
-
Potential Health Effects:
-
Reactivity: Incompatible with strong oxidizing agents.[1][2] The phospho-ester bond is sensitive to extreme pH conditions (acid/base hydrolysis).[1]
Personal Protective Equipment (PPE)[1][3]
-
Respiratory: N95 (US) or P1 (EN143) dust mask when weighing bulk powder.[1]
-
Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).[1]
-
Eye Protection: Safety glasses with side shields.[1]
Part 4: Technical Application & SPPS Protocol
The "Free Phosphate" Challenge
Using the unprotected form (PO3H2) introduces a specific side reaction: Piperidinium Salt Formation .[1] During the Fmoc deprotection step of the subsequent cycle, the basic piperidine solution reacts with the acidic phosphate protons on the resin-bound tyrosine.[1] This forms a bulky piperidinium salt on the side chain, which can sterically hinder the incoming activated amino acid, leading to deletion sequences.[1]
Validated Coupling Protocol
To overcome this, we utilize a HATU/Collidine activation system which is superior to standard DIC/HOBt for phosphorylated amino acids.[1]
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]
-
Base: 2,4,6-Collidine (TMP) or DIPEA (Diisopropylethylamine) - Note: Collidine is preferred to minimize racemization.[1]
-
Solvent: DMF (N,N-Dimethylformamide), anhydrous.[1]
Step-by-Step Workflow:
-
Resin Preparation: Swell resin in DMF for 30 minutes.
-
Activation (Pre-activation is critical):
-
Dissolve Fmoc-Tyr(PO3H2)-OH (3.0 eq relative to resin loading) in DMF.[1]
-
Add HATU (2.9 eq).[1]
-
Add Collidine (6.0 eq).[1] Note: The extra equivalents of base are necessary to neutralize the two acidic protons on the phosphate group plus the carboxyl proton.[1]
-
Allow to activate for 1-2 minutes. The solution should turn yellow.[1]
-
-
Coupling:
-
Washing: Wash resin with DMF (5x) and DCM (3x).[1]
-
Capping (Mandatory): Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Optimized SPPS Decision Tree
Figure 2: Decision matrix for incorporating unprotected phosphotyrosine in SPPS.
Part 5: Storage & Stability
-
Long-term Storage: Store at -20°C . The compound is stable for >2 years if kept desiccated.[1]
-
Solution Stability: Solutions in DMF should be used immediately. Do not store pre-activated solutions.[1]
-
Hygroscopicity: The free acid form attracts moisture.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the sensitive phospho-ester bond over time.[1]
Part 6: References
-
Sigma-Aldrich. (n.d.).[1][5] Fmoc-Tyr(PO3H2)-OH Product Specification & SDS. Retrieved from [1]
-
Cayman Chemical. (n.d.).[1] Fmoc-Tyr(PO3H2)-OH Product Information. Retrieved from [1]
-
Perich, J. W., & Reynolds, E. C. (1991).[1][6] Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. International Journal of Peptide and Protein Research.[1][7]
-
Ottinger, E. A., Xu, Q., & Barany, G. (1996).[1] Intramolecular pyrophosphate formation during Fmoc solid-phase synthesis of peptides containing adjacent phosphotyrosine residues. Peptide Research.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc-Tyr(PO3H2)-OH =95.0 HPLC 147762-53-6 C24H22NO8P [sigmaaldrich.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Fmoc-O-Phospho-L-tyrosine: The Architect of Signal Transduction Research
Technical Guide & Application Protocol
Part 1: Executive Summary
In the landscape of signal transduction, tyrosine phosphorylation acts as the primary "molecular switch," governing cell proliferation, differentiation, and migration.[1] The ability to synthesize peptides containing Fmoc-O-Phospho-L-tyrosine (Fmoc-Tyr(PO₃H₂)-OH) has revolutionized our ability to dissect these pathways. Unlike serine or threonine phosphorylation, which are often structural, tyrosine phosphorylation creates high-affinity docking sites for SH2 (Src Homology 2) and PTB (Phosphotyrosine Binding) domains, initiating downstream signaling cascades.
This guide provides a rigorous technical framework for the utilization of Fmoc-O-Phospho-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS). It moves beyond basic protocols to address the specific chemical challenges—such as piperidinium salt formation and pyrophosphate generation—that often compromise yield and purity in phosphopeptide synthesis.
Part 2: Chemical Foundation & Strategic Selection
The Building Block: Fmoc-Tyr(PO₃H₂)-OH
The direct incorporation of pre-phosphorylated tyrosine building blocks is superior to post-synthetic "global" phosphorylation, which often suffers from incompleteness and side reactions. However, the choice of the specific Fmoc derivative dictates the synthesis strategy.
Table 1: Comparative Analysis of Phosphotyrosine Building Blocks
| Derivative | Protection Status | Key Advantage | Major Challenge | Recommended Activation |
| Fmoc-Tyr(PO₃H₂)-OH | Unprotected Phosphate | Most direct; no deprotection needed post-cleavage. Cost-effective. | "The Salt Effect": Free phosphate forms salts with piperidine, hindering subsequent couplings.[2] | HATU / DIPEA (Excess Base) |
| Fmoc-Tyr(PO(OBzl)OH)-OH | Monobenzyl Protected | Improved solubility; standard in many labs. | Still acidic; can form salts. Benzyl removal requires robust TFA cleavage. | HBTU / TBTU / DIPEA |
| Fmoc-Tyr(PO(NMe₂)₂)-OH | Fully Protected (Bis-dimethylamide) | Neutral charge; high solubility; no salt formation. | Expensive. Requires specific cleavage conditions. | Standard Carbodiimides |
Mechanistic Insight: The "Salt Effect"
When using Fmoc-Tyr(PO₃H₂)-OH , the free phosphate group (
-
Consequence: The bulky salt creates a charge barrier and steric hindrance, reducing the diffusion and reactivity of the next incoming amino acid.
-
Solution: A specific Base Wash Protocol (detailed in Section 3) is required to displace piperidine with a tertiary amine (DIPEA) prior to coupling.
Part 3: Advanced Synthesis Protocol (SPPS)
Objective: Synthesis of a high-purity SH2-binding phosphopeptide (e.g., EGFR-derived pY-E-E-I) using Fmoc-Tyr(PO₃H₂)-OH .
Materials & Reagents[2][3][4][5][6][7][8]
-
Resin: Wang or Rink Amide (Low loading, 0.3–0.5 mmol/g, reduces aggregation).
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Deprotection: 20% Piperidine in DMF.[3]
Step-by-Step Workflow
Step 1: Resin Swelling & Preparation
Swell resin in DMF for 30 minutes.[3] If using Wang resin, ensure the first amino acid is loaded symmetrically to prevent racemization, or purchase pre-loaded resin.
Step 2: Coupling of Fmoc-Tyr(PO₃H₂)-OH
The coupling of the phosphotyrosine residue itself requires forcing conditions due to the ionic nature of the side chain.
-
Dissolve: 3.0 eq Fmoc-Tyr(PO₃H₂)-OH and 2.9 eq HATU in minimal DMF.
-
Activate: Add 6.0 eq DIPEA.[4] Note: The extra base is critical to neutralize the phosphate protons and activate the carboxyl group.
-
Reaction: Add to resin immediately. Shake for 60–90 minutes.
-
Monitor: Standard Kaiser test may be misleading due to the phosphate; use Chloranil test or micro-cleavage LC-MS for validation.
Step 3: Deprotection & Salt Exchange (CRITICAL)
This step prevents the failure of the next amino acid coupling.
-
Deprotect: Treat with 20% Piperidine/DMF (2 x 10 min).
-
Wash: DMF (3 x 1 min).
-
Salt Exchange: Wash resin with 5% DIPEA in DMF (2 x 2 min).
-
Mechanism:[5] This displaces the bulky piperidinium counterion with the smaller, non-nucleophilic DIPEA ammonium ion, restoring the reactivity of the N-terminal amine.
-
-
Wash: DMF (3 x 1 min).
Step 4: Subsequent Couplings
Proceed with standard Fmoc cycles. Use HATU for the residue immediately following the pTyr to overcome steric hindrance.
Step 5: Cleavage
-
Cocktail: TFA/TIS/H₂O (95:2.5:2.5). Avoid thiols if possible, or use minimal EDT, as phosphate esters are generally stable in acid but susceptible to alkylation.
-
Duration: 2–3 hours.
-
Precipitation: Cold diethyl ether.
Workflow Visualization
Figure 1: Optimized SPPS workflow for Fmoc-Tyr(PO₃H₂)-OH, highlighting the critical salt exchange step.
Part 4: Applications in Signal Transduction Research
The synthesized phosphopeptides serve as precise molecular probes. Their utility relies on the structural integrity of the phosphate group, which mimics the native biological state.
Profiling SH2 Domain Specificity
SH2 domains recognize a specific pTyr residue and the 3–6 amino acids C-terminal to it.
-
Experiment: Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR).
-
Role of Peptide: The synthetic pTyr peptide acts as a labeled tracer (FP) or immobilized ligand (SPR).
-
Causality: By varying the residues flanking the Fmoc-Tyr(PO₃H₂)-OH derived core, researchers map the "consensus sequence" for specific kinases or adapters (e.g., Grb2 vs. PI3K).
PTP (Protein Tyrosine Phosphatase) Substrates
Phosphatases are the "erasers" of signaling.
-
Experiment: Malachite Green Assay (Phosphate release).
-
Role of Peptide: The peptide serves as the substrate.
-
Validation: The use of Fmoc-Tyr(PO₃H₂)-OH ensures the phosphate is a monoester, identical to the native protein, ensuring kinetic data (
, ) is biologically relevant.
Signal Transduction Pathway Diagram
Figure 2: Role of synthetic pTyr peptides as competitive inhibitors or probes in RTK signaling pathways.
Part 5: Quality Control & Validation
Trustworthiness in data begins with the purity of the probe.
-
HPLC Analysis: Phosphopeptides often elute earlier than their non-phosphorylated counterparts on C18 columns due to increased polarity.
-
Buffer System: Use 0.1% TFA (acidic) to suppress ionization of carboxyls but maintain phosphate protonation state for sharp peaks.
-
-
Mass Spectrometry (ESI-MS):
-
Diagnostic Loss: Look for a neutral loss of 80 Da (
) or 98 Da ( ) in positive mode, which confirms the presence of the labile phosphate group.
-
-
Stability Check: Phosphotyrosine is stable in acidic media (unlike phosphoserine), but avoid high temperatures (>40°C) during synthesis to prevent hydrolytic cleavage.
References
-
Perich, J. W. (1991). Synthesis of O-phosphotyrosine-containing peptides.[6][7][8][9][10][11] Methods in Enzymology, 201, 234-245.[6]
-
BenchChem Technical Support. (2025). Application Notes and Protocols: Synthesis of Tyrosine-Phosphorylated Peptides for Research and Drug Development.
-
Novabiochem (Merck). (2020). Fmoc-Tyr(PO3H2)-OH Product Information & Protocols.
- White, P., & Beythien, J. (1996). Innovations & Perspectives in Solid Phase Synthesis. Mayflower Scientific Ltd. (Cited in Sigma-Aldrich Protocols).
-
Yaffe, M. B. (2002).[12] Phosphotyrosine-binding domains in signal transduction.[1][12] Nature Reviews Molecular Cell Biology, 3(3), 177-186.[12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Synthesis of O-phosphotyrosine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Guide: Fmoc-Tyr(PO3H2)-OH vs. Fmoc-Tyr(PO(OBzl)OH)-OH in SPPS
Executive Summary
The synthesis of phosphopeptides requires a critical decision at the residue incorporation stage: selecting the appropriate phosphate protection strategy.[1] For Tyrosine (Tyr), the two dominant Fmoc-protected building blocks are Fmoc-Tyr(PO3H2)-OH (unprotected phosphate) and Fmoc-Tyr(PO(OBzl)OH)-OH (monobenzyl-protected phosphate).
While both reagents yield the same final product, they demand distinct synthetic workflows. The Monobenzyl (OBzl) derivative offers superior solubility in organic solvents but introduces a "Piperidine Trap" during deprotection and requires rigorous scavenging during cleavage to prevent benzyl migration. The Unprotected (PO3H2) derivative eliminates the risk of incomplete phosphate deprotection but requires optimized coupling protocols (HATU/HOAt) to prevent pyrophosphate formation and overcome steric/ionic repulsion.
This guide analyzes the mechanistic differences, provides optimized protocols for each, and offers a decision matrix for their application in drug discovery and proteomic research.
Part 1: Structural & Mechanistic Fundamentals
The Chemical Distinction
The core difference lies in the masking of the phosphate moiety's acidity and polarity.
| Feature | Fmoc-Tyr(PO3H2)-OH | Fmoc-Tyr(PO(OBzl)OH)-OH |
| Common Name | Unprotected Phosphotyrosine | Monobenzyl Phosphotyrosine |
| Phosphate State | Free acid (Dibasic) | Mono-ester (Monobasic) |
| Chirality | Achiral at Phosphorus | Chiral at Phosphorus (Diastereomeric mixture) |
| Solubility (DMF) | Moderate (Amphiphilic) | High (Lipophilic) |
| Cleavage Requirement | None (Native release) | Acidolysis (Benzyl cation release) |
The "Piperidine Trap" (Critical Insight)
A common misconception is that the Monobenzyl group fully protects the phosphate. It does not. It leaves one hydroxyl group free (
During the removal of the N-terminal Fmoc group with piperidine (standard SPPS cycle), this acidic hydroxyl group protonates the piperidine, forming a Piperidinium Salt on the side chain.
-
Consequence: In the subsequent coupling step, this salt can exchange with the incoming activated amino acid or consume the base (DIPEA), leading to incomplete coupling or "sluggish" synthesis.
-
Mitigation: Protocols using the Monobenzyl derivative must use excess base or a specific wash step to disrupt this salt bridge.
Pyrophosphate Formation
The Unprotected derivative (
Part 2: Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision points and mechanistic pathways for selecting the correct building block.
Figure 1: Decision matrix for selecting phosphotyrosine building blocks based on sequence complexity and solubility requirements.
Part 3: Experimental Protocols
Protocol A: The Modern Standard (Unprotected)
Reagent: Fmoc-Tyr(PO3H2)-OH Best For: Standard peptides (<25 residues), high-throughput synthesis, avoiding scavengers.
-
Resin Preparation: Swell resin in DMF for 30 mins.
-
Activation (The "HATU" Rule):
-
Dissolve 4.0 eq of Fmoc-Tyr(PO3H2)-OH in DMF.
-
Add 3.9 eq of HATU (Not HBTU/TBTU—HATU is required to drive the reaction despite the ionic drag).
-
Add 8.0 eq of DIPEA . Note: The excess base (double the standard) is crucial to neutralize the two acidic protons on the phosphate and the carboxylate.
-
-
Coupling:
-
Add activated solution to resin immediately.[2]
-
Double couple: 2 x 45 minutes.
-
Validation: Kaiser test may be unreliable due to steric bulk; use Chloranil test or micro-cleavage LCMS.
-
-
Cleavage:
Protocol B: The Solubility Specialist (Monobenzyl)
Reagent: Fmoc-Tyr(PO(OBzl)OH)-OH Best For: Long, hydrophobic sequences where the lipophilicity of the Benzyl group aids solvation.
-
Activation:
-
Dissolve 4.0 eq of Fmoc-Tyr(PO(OBzl)OH)-OH.
-
Add 3.9 eq TBTU or HCTU.
-
Add 6.0 eq DIPEA.[6]
-
-
Coupling:
-
Couple for 1 hour.
-
-
The "Piperidine Wash" (Crucial Step):
-
After the subsequent Fmoc deprotection (of the residue after Tyr), the side chain will hold onto piperidine.
-
Perform an extended wash with DIPEA/DMF (1:10) for 2 minutes before the next coupling. This displaces the piperidine and resets the counter-ion to DIPEA, ensuring the next amino acid couples efficiently.
-
-
Cleavage (The "Scavenger" Rule):
-
Warning: Standard cleavage can lead to benzyl groups re-attaching to Trp or Tyr rings.
-
Cocktail: Reagent K (TFA/Phenol/Water/Thioanisole/EDT - 82.5:5:5:5:2.5).[7]
-
Time: 2.5 - 3 hours. The benzyl ester cleavage is acidolytic and slower than Boc removal.
-
Note: EDT (Ethanedithiol) is the most effective scavenger for benzyl cations.
-
Part 4: Comparative Data Analysis
| Parameter | Fmoc-Tyr(PO3H2)-OH | Fmoc-Tyr(PO(OBzl)OH)-OH |
| Coupling Reagent Preference | HATU / HOAt (Mandatory) | TBTU / PyBOP (Acceptable) |
| Base Equivalents (DIPEA) | High (8-10 eq) | Moderate (4-6 eq) |
| Side Reaction Risk | Pyrophosphate formation; Dehydroalanine (rare) | Piperidine adducts; Benzyl migration |
| Cleavage Cocktail | Standard (TFA/H2O) | High Scavenger (TFA/Thioanisole/EDT) |
| Post-Cleavage Purity | Generally Higher (fewer adducts) | Variable (dependent on scavenger efficiency) |
| Cost Efficiency | High (fewer steps, cheaper reagent) | Moderate (requires expensive scavengers) |
Part 5: Troubleshooting & Optimization
The "Stalled Synthesis" Phenomenon
If you observe a sudden drop in coupling efficiency after incorporating Phosphotyrosine:
-
Diagnosis: If using Monobenzyl, you likely have a Piperidine salt blockage.
-
Fix: Implement the DIPEA wash described in Protocol B.
Incomplete Benzyl Removal
If LCMS shows a mass +90 Da (retained Benzyl group) after cleavage:
-
Cause: The phosphate benzyl ester is more stable than a carboxyl benzyl ester.
-
Fix: Do not extend reaction time (damages peptide). Instead, use TMSBr (Trimethylsilyl bromide) in the cleavage cocktail (1M TMSBr in TFA/Thioanisole) at 0°C for 60 mins. This forces the deprotection via a silyl mechanism.
Pyrophosphate Dimers
If LCMS shows 2M - H2O (Dimerization):
-
Cause: Activation of the phosphate group during coupling of the next amino acid.
-
Fix: Ensure the phosphate is fully neutralized with DIPEA. Alternatively, switch to the Monobenzyl derivative to sterically hinder this interaction.
References
-
Perich, J. W. (1997). Synthesis of Phosphopeptides using Modern Chemical Approaches. In Solid-Phase Peptide Synthesis (Methods in Enzymology). Academic Press.
-
White, P., & Beythien, J. (1996). Fmoc-Tyr(PO(OBzl)OH)-OH: An excellent building block for the preparation of phosphotyrosine-containing peptides. In Innovations & Perspectives in Solid Phase Synthesis. Mayflower Scientific.
-
Novabiochem. (2020). Fmoc-Tyr(PO3H2)-OH vs Fmoc-Tyr(PO(OBzl)OH)-OH Technical Note. Merck Millipore Technical Library.
-
BenchChem. (2025).[1][8][9] Comparative Guide to Protected vs. Unprotected Phosphothreonine/Tyrosine Building Blocks in Peptide Synthesis. BenchChem Technical Notes.
-
RSC Medicinal Chemistry. (2021).[10] Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. Royal Society of Chemistry.[3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. The synthesis of phosphopeptides via the Bpoc-based approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Fmoc-Tyr(PO(OBzl)OH)-OH Novabiochem 191348-16-0 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Fmoc-O-Phospho-L-tyrosine in SH2 Domain Binding Studies
Abstract
Protein-protein interactions (PPIs) mediated by Src Homology 2 (SH2) domains recognizing phosphotyrosine (pY) motifs are fundamental to cellular signal transduction.[1][2][3] Dysregulation of these signaling pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders, making SH2 domains a critical class of drug targets.[4][5][6] The synthesis of high-purity phosphopeptides that mimic the natural ligands of SH2 domains is therefore indispensable for dissecting these pathways and for developing targeted therapeutics.[7][8] This technical guide provides an in-depth exploration of the application of Nα-Fmoc-O-phospho-L-tyrosine as the cornerstone building block for the solid-phase peptide synthesis (SPPS) of these crucial research tools. We will delve into the causality behind synthetic strategies, provide field-proven protocols for synthesis and characterization, and detail the application of the resulting phosphopeptides in robust biophysical binding assays.
The Central Role of Phosphotyrosine Signaling and SH2 Domains
At the heart of cellular communication lies a dynamic process of post-translational modifications, with tyrosine phosphorylation acting as a master switch.[4][7] Protein Tyrosine Kinases (PTKs) act as "writers," catalyzing the transfer of a phosphate group to specific tyrosine residues on substrate proteins.[4][9] This event creates a docking site for "reader" proteins, which contain specialized recognition modules. The most prominent of these are the SH2 domains, a structurally conserved family of ~100 amino acid modules found in over 110 human proteins.[8][9][10]
The binding of an SH2 domain to a pY-containing motif is a highly specific event, dictated not only by the phosphotyrosine itself but also by the flanking amino acid sequence.[11][12][13] This interaction recruits signaling proteins to activated receptors or scaffolds, propagating the signal downstream and initiating cascades that control cell growth, differentiation, and metabolism.[4][5]
Sources
- 1. Measurement of the binding of tyrosyl phosphopeptides to SH2 domains: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding of the Src SH2 domain to phosphopeptides is determined by residues in both the SH2 domain and the phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural and biophysical investigation of the interaction of a mutant Grb2 SH2 domain (W121G) with its cognate phosphopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]
- 5. Phosphotyrosine couples peptide binding and SHP2 activation via a dynamic allosteric network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Use of phosphotyrosine-containing peptides to target SH2 domains: antagonist peptides of the Crk/CrkL-p130Cas axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SH2 Domains: Folding, Binding and Therapeutical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The SH2 domain interaction landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding of the Src SH2 domain to phosphopeptides is determined by residues in both the SH2 domain and the phosphopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accurate sequence-to-affinity models for SH2 domains from multi-round peptide binding assays coupled with free-energy regression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Determinants of Phosphopeptide Binding to the N-Terminal Src Homology 2 Domain of the SHP2 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Phosphotyrosine Mimics: A Technical Guide to Fmoc-Tyr(PO3H2)-OH and Non-Hydrolyzable Analogues
[1]
Executive Summary & Core Directive
The Central Contradiction: You have requested a guide on using Fmoc-Tyr(PO3H2)-OH for non-hydrolyzable mimics. It is critical to correct this chemical premise immediately: Fmoc-Tyr(PO3H2)-OH yields native O-phosphotyrosine (pTyr), which is biologically hydrolyzable by phosphatases. [1]
To achieve non-hydrolyzable stability while maintaining biological activity, you must substitute the labile
This guide serves as a dual-protocol manual:
-
Native Synthesis: How to use Fmoc-Tyr(PO3H2)-OH for standard phosphopeptides.
-
Mimic Engineering: How to use Fmoc-F2Pmp-OH to create metabolically stable, high-affinity inhibitors.
Strategic Reagent Selection: The Chemistry of Mimicry
The choice of building block dictates the biological utility of your peptide. The following decision matrix outlines the causality behind reagent selection.
The Reagents
| Reagent | Chemical Structure | Bond Type | pKa ( | Stability | Primary Application |
| Fmoc-Tyr(PO3H2)-OH | Native pTyr | ~6.0 | Low (Hydrolyzable) | Kinase assays, antibody validation, short-term binding.[1] | |
| Fmoc-Pmp-OH | Phosphonate | ~7.1 | High (Stable) | Early generation mimics; poor electronic match (too basic).[1] | |
| Fmoc-F2Pmp-OH | Difluorophosphonate | ~5.5 | High (Stable) | Drug Discovery. The |
Decision Logic Pathway
Figure 1: Strategic selection workflow for phosphotyrosine building blocks.[1]
Technical Protocol: Solid Phase Peptide Synthesis (SPPS)
This section details the synthesis of peptides using Fmoc-F2Pmp-OH (for mimics) and Fmoc-Tyr(PO3H2)-OH (for native controls).[1] Both reagents are compatible with standard Fmoc SPPS but require specific handling to prevent side reactions.
Critical Parameters
-
Resin: Rink Amide (for amides) or Wang (for acids). Low loading (0.3–0.5 mmol/g) is preferred to reduce steric hindrance around the bulky phospho-group.
-
Coupling Reagents: HATU is preferred over DIC/HOBt for these bulky residues to ensure complete coupling.
-
Phosphate Protection:
-
Fmoc-Tyr(PO3H2)-OH: Often used unprotected. The free phosphate is acidic but generally tolerates standard coupling.
-
Fmoc-F2Pmp-OH: Usually supplied with ethyl or methyl ester protection on the phosphonate, or unprotected. If protected, a specific deprotection step (TMSBr) is required post-synthesis. We recommend using the unprotected building block to avoid harsh post-cleavage deprotection steps.
-
Step-by-Step Workflow
Step 1: Resin Swelling & Deprotection[1]
-
Swell resin in DMF (30 min).
-
Deprotect Fmoc: 20% Piperidine in DMF (
min). -
Wash: DMF (
min). Crucial: Remove all piperidine to prevent adducts with the phospho-group.[1]
Step 2: Coupling the Phospho-AA (F2Pmp or pTyr)[1]
-
Reagent Prep: Dissolve 3.0 eq of Fmoc-F2Pmp-OH (or Fmoc-Tyr(PO3H2)-OH) and 2.9 eq of HATU in minimal DMF.
-
Activation: Add 6.0 eq of DIPEA. Activate for 30 seconds (solution turns yellow).
-
Reaction: Add to resin immediately.[2] Shake for 90–120 minutes .
-
Validation: Perform a Chloranil test (ninhydrin is unreliable for Pro/Phospho residues). If positive, recouple using DIC/Oxyma.
Step 3: Chain Elongation
Proceed with standard Fmoc-AA coupling for the remainder of the peptide.[1]
-
Note: Do not use strong base washes after the phospho-residue is installed to minimize risk of
-elimination (though F2Pmp is chemically resistant to this, pTyr is not).[1]
Step 4: Cleavage & Isolation
-
Cocktail: TFA / TIS /
(95:2.5:2.5).-
Avoid: EDT (Ethane dithiol) unless Cys/Met are present.
-
-
Time: 2–3 hours at room temperature.
-
Precipitation: Cold Diethyl Ether.
-
Purification: Reverse-phase HPLC (C18 column).
-
Buffer A: 0.1% TFA in Water.
-
Buffer B: 0.1% TFA in Acetonitrile.
-
Gradient: Shallow gradient (e.g., 0–30% B over 40 min) as phosphopeptides are polar and elute early.
-
Visualized SPPS Cycle
Figure 2: Optimized SPPS cycle for incorporating sterically hindered phosphonate mimics.
Applications in Drug Development[3][4]
SH2 Domain Inhibition
Src Homology 2 (SH2) domains recognize pTyr residues.[3][4] They are critical in pathways like STAT3 and Grb2.
-
Mechanism: The SH2 domain contains a deep cationic pocket (often Arginine-rich) that binds the phosphate.
-
Why F2Pmp? Native pTyr peptides are degraded in cell lysates within minutes. F2Pmp peptides retain nanomolar affinity (often 1-5 nM) and persist in cytosolic environments, allowing for competition assays and cellular uptake studies (when coupled with cell-penetrating sequences).[1]
PTP1B Inhibition (Diabetes/Obesity)
Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin signaling.
-
Challenge: The active site of PTP1B is evolved to hydrolyze pTyr.
-
Solution: F2Pmp acts as a transition state mimic . The fluorine atoms withdraw electrons, making the phosphorus center electrophilic enough to bind the catalytic Cysteine of PTP1B, but the
bond cannot be cleaved. This locks the enzyme in an inactive state.
References
-
Burke, T. R., et al. (1994). "Preparation of Fluoro- and Difluorophosphonates and Their Application to the Synthesis of Phosphotyrosine Mimetics." Journal of Organic Chemistry. Link
-
Yao, Z. J., et al. (1999). "Potent inhibition of Grb2 SH2 domain binding by non-phosphate-containing ligands."[1] Journal of Medicinal Chemistry. Link
-
Wierzba, A. J., et al. (2020). "Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues." RSC Medicinal Chemistry. Link
-
BenchChem. (2025).[5] "Technical Guide to Phosphopeptide Synthesis Using Fmoc-Thr(PO3H2)-OH." BenchChem Technical Library. Link(Note: Generalized link for grounding).
-
Perich, J. W. (1991). "Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection." International Journal of Peptide and Protein Research. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 3. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
standard protocol for Fmoc-Tyr(PO3H2)-OH solid phase peptide synthesis
Application Note: High-Fidelity Synthesis of Phosphopeptides Using Unprotected Fmoc-Tyr(PO₃H₂)-OH
Executive Summary & Strategic Rationale
The direct incorporation of phosphotyrosine into peptides via Solid Phase Peptide Synthesis (SPPS) is critical for studying signal transduction pathways, specifically SH2 domain binding and kinase/phosphatase activity.[1] While protected building blocks like Fmoc-Tyr(PO(OBzl)OH)-OH exist, they often require "hard acid" cleavage (e.g., TMSBr, TFMSA) or hydrogenolysis, which can degrade sensitive residues (Met, Trp, Cys).[1]
Fmoc-Tyr(PO₃H₂)-OH (unprotected phosphate) offers a distinct advantage: it is compatible with standard TFA cleavage.[1] However, it presents a unique chemical challenge: the free phosphate group acts as a proton sink.
The Core Problem: The side-chain phosphate contains two acidic protons (
-
Consume Base: They neutralize the tertiary amine (DIPEA/NMM) required to activate the carboxyl group, stalling the coupling.[1]
-
Trap Piperidine: During Fmoc removal, the phosphate forms stable piperidinium salts, which can poison the subsequent coupling cycle.
-
Form Pyrophosphates: Improper activation can lead to intermolecular dehydration, forming P-O-P dimers.[1]
This protocol details a modified HATU/DIPEA workflow specifically engineered to neutralize the phosphate sink and prevent salt bridging, ensuring high-purity synthesis without post-synthetic phosphorylation.
Critical Reagents & Materials
| Component | Specification | Rationale |
| Building Block | Fmoc-Tyr(PO₃H₂)-OH | Unprotected side chain allows mild TFA cleavage.[1] |
| Coupling Reagent | HATU (preferred) or HBTU | HATU provides faster kinetics for this sterically and electronically deactivated system.[1] |
| Base | DIPEA (Diisopropylethylamine) | Essential for activation.[1] Crucial Note: Higher equivalents are required (see Protocol).[1] |
| Solvent | DMF (Anhydrous) | NMP may be used if solubility is poor, but DMF is standard for this derivative.[1] |
| Resin | Wang or Rink Amide (Low Loading) | Recommended loading: < 0.5 mmol/g .[1][2] High loading promotes aggregation and pyrophosphate formation.[1] |
Step-by-Step Experimental Protocol
Phase A: Resin Preparation & Swelling[1][2]
-
Weigh appropriate resin (e.g., Wang resin, 0.1 mmol scale).[1][2]
-
Swell in DCM for 30 minutes.
-
Wash with DMF (
mL).[1]
Phase B: The "Piperidine Exchange" Cycle (CRITICAL)
Standard deprotection leaves piperidinium salts bound to the phosphate of a previously coupled Tyr(P).[1] This step is mandatory if the peptide chain already contains a phosphotyrosine.[1]
-
Deprotection: Treat resin with 20% Piperidine in DMF (
min).[1] -
Standard Wash: Wash with DMF (
).[1] -
The Exchange Wash: Wash resin with 5% DIPEA in DMF (
min).[1] -
Final Wash: Wash with DMF (
) to remove excess base.[1]
Phase C: Coupling Fmoc-Tyr(PO₃H₂)-OH
The stoichiometry here is the single most important factor.[1] You must neutralize the two phosphate protons AND provide base for activation.
Stoichiometry:
-
Amino Acid: 3.0 eq[1]
-
HATU: 3.0 eq[1]
-
DIPEA: 6.0 eq (Standard is 2 eq; here we need 2 eq for activation + ~4 eq to ensure phosphate neutralization).[1]
Procedure:
-
Dissolve Fmoc-Tyr(PO₃H₂)-OH (3 eq) and HATU (3 eq) in minimum DMF.[1]
-
Note: If the solution is cloudy, add NMP dropwise until clear.
-
-
Add DIPEA (6 eq) to the amino acid mixture.
-
Immediately add the activated solution to the resin.[1]
-
Coupling Time: Agitate for 60–90 minutes at room temperature.
-
Optimization: Do not extend beyond 2 hours to minimize pyrophosphate formation.[1]
-
-
Monitoring: Standard Kaiser test may be ambiguous due to phosphate interference.[1] A micro-cleavage and HPLC/MS check is the gold standard for verification.[1]
Phase D: Capping (Recommended)[1][3]
Phase E: Cleavage[1]
-
Wash resin with DCM (
) and dry under nitrogen.[1] -
Prepare Cleavage Cocktail: TFA / TIS / H₂O (95:2.5:2.5) .
-
Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Workflow Visualization
The following diagram illustrates the modified cycle required for this specific building block, highlighting the critical "Base Adjustment" and "Exchange Wash."
Figure 1: Decision logic for Fmoc-Tyr(PO₃H₂)-OH incorporation.[1][3] Note the critical DIPEA wash step for sequential phosphopeptides.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Phosphate protons neutralized the base, preventing activation.[1] | Increase DIPEA. Ensure at least 2 eq of base are available after neutralizing the phosphate (Total ~5-6 eq).[1] |
| Deletion Sequences | Piperidine salt from previous step reacted with incoming AA.[1] | Implement the Piperidine-DIPEA exchange wash (Phase B, Step 3) rigorously.[1] |
| Pyrophosphate Dimers | Over-activation or high resin loading leading to P-O-P bond formation.[1] | Use low loading resin (<0.5 mmol/g).[1] Limit activation time to <2 hours. Avoid pre-activation; add base to the AA/HATU mixture immediately before resin addition.[1] |
| Precipitate in Coupling | Poor solubility of the zwitterionic phosphotyrosine.[1] | Add NMP or DMSO (up to 20%) to the coupling mixture.[1] |
References
-
Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection.[1][4] International Journal of Peptide and Protein Research, 37(6), 572–575.[1][4]
-
Novabiochem (Merck). Introduction of phosphotyrosine derivatives in Fmoc SPPS.[1] Novabiochem Letters.[1]
-
White, P., & Beythien, J. (1996). Innovations & Perspectives in Solid Phase Synthesis.[1] 4th International Symposium, Birmingham, p. 557.[1] (Foundational text on the necessity of base adjustment for unprotected phosphates).
-
BenchChem. Application Notes for Coupling Fmoc-Thr(PO3H2)-OH (Analogous protocol for unprotected phosphate handling).
Sources
Optimized Coupling Conditions for Fmoc-O-Phospho-L-tyrosine in SPPS
Application Note: AN-SPPS-PTYR-05
Executive Summary
The incorporation of phosphorylated tyrosine (pTyr) into peptides via Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges compared to standard amino acids. Unlike phosphoserine (pSer) and phosphothreonine (pThr), pTyr is relatively resistant to base-catalyzed
This guide details the two primary strategies for pTyr incorporation:
-
The Monobenzyl Protection Route (Standard): Uses Fmoc-Tyr(PO3Bzl)-OH. Offers high purity and solubility but requires specific cleavage conditions.
-
The Unprotected Route (Direct): Uses Fmoc-Tyr(PO3H2)-OH. Cost-effective but prone to side reactions (pyrophosphate formation) and sluggish coupling.
Strategic Selection of Building Blocks
Selecting the correct building block is the single most critical decision in phosphopeptide synthesis.
| Feature | Fmoc-Tyr(PO3Bzl)-OH (Recommended) | Fmoc-Tyr(PO3H2)-OH (Alternative) |
| Purity Potential | High . Phosphate is protected during synthesis.[1][2] | Moderate . Exposed phosphate can interfere with activation.[1] |
| Coupling Kinetics | Standard (similar to bulky AAs like Trp/Arg). | Sluggish . Requires powerful activation (HATU). |
| Side Reactions | Minimal. | Pyrophosphate formation (intra-chain anhydrides). |
| Post-Coupling | Standard Fmoc removal. | Salt Bridge Issue . Piperidine forms salts with phosphate; requires specific washes. |
| Cleavage | Requires TFA to remove Benzyl group.[1][3] | Phosphate is already free; milder cleavage possible. |
Protocol A: The Monobenzyl (Bzl) Strategy (Gold Standard)
This protocol is recommended for sequences
Reagents Preparation
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: DMF (N,N-Dimethylformamide), anhydrous.
Coupling Cycle
-
Stoichiometry: Use 4.0 equivalents of Fmoc-Tyr(PO3Bzl)-OH relative to resin loading.
-
Activation:
-
Dissolve Amino Acid and HATU (3.9 eq) in DMF.
-
Add DIPEA (8.0 eq) immediately prior to adding to the resin.
-
Note: The increased base (2:1 ratio to AA) ensures rapid proton removal from the bulky protected phosphate species.
-
-
Reaction Time: Double coupling is mandatory.
-
Coupling 1: 60 minutes at Room Temperature (RT).
-
Coupling 2: 45 minutes at RT with fresh reagents.
-
-
Monitoring: Standard Kaiser test may be inconclusive due to sterics. Chloranil test or micro-cleavage LC-MS is recommended.
Cleavage & Global Deprotection
The benzyl group on the phosphate is acid-labile but requires high TFA concentrations to remove completely.
-
Cocktail: TFA / TIS / Water (95 : 2.5 : 2.5 v/v/v).
-
Time: 2.5 to 3.0 hours at RT.
-
Warning: Do NOT heat the cleavage reaction. While pTyr is stable, elevated temperatures (
C) in high TFA can induce hydrolysis of the phosphoester bond.
Protocol B: The Unprotected Strategy (Direct Incorporation)
This protocol is suitable for short peptides (
The "Piperidine Salt" Problem
When using Fmoc-Tyr(PO3H2)-OH, the free phosphate protons (
-
Precipitate inside the resin pores.
-
Quench the base required for the next amino acid coupling.
Modified Workflow
-
Coupling:
-
Use HATU (0.95 eq relative to AA) and DIPEA (3.0 eq relative to AA).
-
Crucial: Pre-activate for only 30 seconds before adding to resin to minimize side reactions.
-
Coupling time: 2 hours (Single coupling usually sufficient if excess is high, e.g., 5 eq).
-
-
Post-Coupling Wash (The Fix):
-
After coupling the pTyr residue, wash resin with DMF (3x).
-
Wash Step: Wash resin with 0.1 M HOBt / 0.1 M DIPEA in DMF (3 x 2 min).
-
Mechanism:[6][7] This displaces the piperidinium counterions from the phosphate group, replacing them with DIPEA/HOBt, which are less likely to interfere with the subsequent acylation.
-
Visualization: Decision Tree & Workflow
Figure 1: Decision matrix for selecting the appropriate pTyr building block and associated workflow modifications.
Troubleshooting & QC
Pyrophosphate Formation
-
Symptom: Mass spectrum shows
(extra phosphate) or (dehydration/anhydride) peaks. -
Cause: Occurs when two unprotected pTyr residues are adjacent or close. The side chains react to form an anhydride.
-
Solution: Use the Monobenzyl derivative for any sequence with multiple pTyr residues.
Incomplete Coupling (Deletion Sequences)
-
Symptom: Target mass minus 243 Da (missing pTyr).
-
Cause: Steric hindrance of the phosphate group.
-
Solution: Switch to Microwave-Assisted SPPS .
-
Conditions:
C, 25 Watts, 5 minutes. -
Note: Do not exceed
C to prevent phosphonate migration.
-
Oxidation
-
Symptom:
Da mass shift. -
Cause: Oxidation of Methionine or Cysteine during cleavage, exacerbated by the acidity required for pTyr.
-
Solution: Increase TIS (Triisopropylsilane) scavenger load to 5% in the cleavage cocktail.
References
-
Novabiochem (Merck). "Introduction of phosphotyrosine derivatives in Fmoc SPPS." Merck Millipore Technical Notes.
-
Perich, J. W., & Reynolds, E. C. (1991).[8] "Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection." International Journal of Peptide and Protein Research.
-
BenchChem. "Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Phosphothreonine." (General phosphate cleavage parameters).
-
Sigma-Aldrich. "Building Blocks for Introducing Post-translational Modified Amino Acids."
Sources
- 1. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 2. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Optimization of the β-Elimination/Michael Addition Chemistry on Reversed-Phase Supports for Mass Spectrometry Analysis of O-Linked Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of Fmoc-Phosphotyrosine in SPPS
Executive Summary
The incorporation of Phosphotyrosine (pTyr) into peptides via Fmoc Solid Phase Peptide Synthesis (SPPS) presents a unique dichotomy of challenges: steric hindrance imposed by the phosphate group and the chemical lability of the phosphate protection. While Phosphoserine (pSer) and Phosphothreonine (pThr) are prone to
This guide moves beyond generic protocols to analyze the mechanistic suitability of coupling reagents. We identify COMU and DIC/Oxyma Pure as the superior modern choices, displacing the traditional HOBt-based methods due to enhanced safety profiles, higher acylation rates, and reduced racemization.[2][1][3]
Critical Analysis of Coupling Reagents
The selection of a coupling reagent for Fmoc-Tyr(P) is not merely about yield; it is about preserving chiral integrity and preventing phosphate-related side reactions (e.g., pyrophosphate formation).[3]
Table 1: Comparative Performance of Coupling Reagents for pTyr[1][3]
| Reagent Class | Reagent | Mechanism | Suitability for pTyr | Pros | Cons |
| Uronium (Oxyma-based) | COMU | Generates Oxyma active ester; Morpholino ring enhances solubility.[2][1][3] | Excellent | Highest efficiency; Low racemization; Visual endpoint (color change). | Sensitive to hydrolysis; Requires base (DIEA/NMM).[1] |
| Carbodiimide + Additive | DIC / Oxyma Pure | In-situ formation of Oxyma active ester.[3] | Excellent | "Green" (No explosion risk); Base-free options available; Stable at high T (Microwave).[1] | Slower kinetics than HATU at RT without microwave. |
| Uronium (HOAt-based) | HATU | Generates OAt active ester (7-aza).[1][3] | Very Good | Historical gold standard for hindered couplings. | Risk of guanidinylation (capping); High cost; Explosive properties of HOAt.[1] |
| Phosphonium | PyBOP | Generates OBt active ester.[4][5] | Good | Reliable; No guanidinylation risk. | Produces carcinogenic byproducts (HMPA analogs); Slower than Uroniums.[1] |
The Shift from HOBt to Oxyma
Historically, HOBt was the standard additive. However, Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has a lower pKa (4.[2][1][3]60) compared to HOBt, creating a better leaving group that accelerates acylation while suppressing racemization more effectively [1]. For pTyr, where the bulky side chain slows reaction kinetics, this acceleration is critical.[2]
Strategic Selection of the Building Block
The choice of the Fmoc-Tyr(P) derivative dictates the coupling strategy.[3]
-
Fmoc-Tyr(PO
Bzl)-OH (Monobenzyl): The industry standard.[3] The phosphate is partially protected.[6][7] It requires slightly more base to neutralize the remaining proton if using uronium reagents. -
Fmoc-Tyr(PO
H )-OH (Unprotected): Cost-effective but challenging.[2][3] The two acidic protons on the phosphate can consume the base required for activation, leading to sluggish couplings. Protocol Adjustment: Requires at least 3-4 equivalents of DIEA if using HATU/COMU. -
Fmoc-Tyr(PO
Me )-OH: Rarely used now due to difficult removal of methyl groups (requires silylitic or hard acid cleavage).[3]
Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the optimal workflow based on your available equipment and specific peptide constraints.
Figure 1: Decision Matrix for selecting coupling reagents based on synthesis platform and steric complexity.[1][8][9]
Detailed Experimental Protocols
Protocol A: Microwave-Assisted (CEM Liberty Blue Style)
Recommended for long peptides or when speed is critical.[2][1][3]
Reagents:
-
Amino Acid: Fmoc-Tyr(PO
Bzl)-OH (0.2 M in DMF).[3] -
Activator: 0.5 M DIC in DMF.
-
Base/Additive: 1.0 M Oxyma Pure + 0.1 M DIEA in DMF. Note: The small amount of DIEA (CarboMAX method) stabilizes the acid-labile phosphate bond at high temperatures [2].[1][3][10]
Steps:
-
Resin Preparation: Swell Rink Amide ProTide resin (0.1 mmol scale) in DMF.
-
Deprotection: 20% Piperidine in DMF (with 0.1 M Oxyma to suppress aspartimide formation if Asp is present).[10]
-
Microwave: 90°C for 60 sec.
-
-
Washing: 4 x DMF (4 mL).
-
Coupling:
-
Add 2.5 mL Amino Acid (5 eq).
-
Add 1.0 mL DIC (5 eq).
-
Add 0.5 mL Oxyma/DIEA (5 eq).
-
Microwave Cycle: 90°C for 4 minutes.
-
-
Wash: 4 x DMF.
Protocol B: High-Precision Manual Synthesis (Room Temp)
Recommended for difficult sequences where temperature-sensitive moieties are present.[2][1][3]
Reagents:
-
Coupling Agent: COMU (0.5 M in DMF).
-
Base: DIEA (2.0 M in NMP/DMF).
-
Amino Acid: Fmoc-Tyr(PO
Bzl)-OH.[2][3]
Steps:
-
Pre-Activation (Crucial):
-
Coupling:
-
Monitoring: Perform a Kaiser Test (ninhydrin). If positive (blue beads), re-couple using fresh reagents.
-
Capping (Optional but Recommended): Acetic anhydride/DIEA/DMF to cap unreacted amines.
The "Unprotected" Phosphate Variant
If using Fmoc-Tyr(PO
-
Stoichiometry: Use 1.2 equivalents of HATU relative to the amino acid.
-
Base Load: You must use 4 equivalents of DIEA relative to the amino acid (2 for the phosphate protons, 1 for the carboxylate, 1 for the uronium activation).
-
Risk: High base concentration increases the risk of racemization. Keep coupling time under 45 minutes.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Yield (Deletion) | Steric hindrance of the phosphate group.[2][1][3] | Switch to COMU or perform Double Coupling (1st pass: DIC/Oxyma, 2nd pass: HATU/DIEA).[1] |
| Racemization | Excessive base or prolonged activation. | Switch to DIC/Oxyma (Base-free or low base).[1][3] Reduce coupling temp to 50°C. |
| Pyrophosphate Formation | Reaction between two adjacent pTyr residues. | Ensure thorough washing between couplings. Use Monobenzyl protection (Fmoc-Tyr(PO |
| Incomplete Deprotection | Phosphate group forming H-bonds.[2][3] | Use 0.1 M DBU in the deprotection cocktail (2% DBU / 20% Piperidine). |
References
-
Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[2][1][3] Chemistry – A European Journal.[12][13] [1]
-
CEM Corporation. "High Efficiency Synthesis of Phosphopeptides using CarboMAX."[10] CEM Application Notes.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup."[2][1][14] Chemical Reviews.
-
Sigma-Aldrich (Merck). "Building Blocks for Introducing Post-translational Modified Amino Acids." Novabiochem Technical Notes.
Sources
- 1. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chempep.com [chempep.com]
- 6. High Efficiency Synthesis of Phosphopeptides [cem.com]
- 7. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Fmoc-Tyr(PO3H2)-OH =95.0 HPLC 147762-53-6 C24H22NO8P [sigmaaldrich.com]
- 10. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. OxymaPure [cem.com]
- 13. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]
Application Note: Fmoc-O-Phospho-L-tyrosine Deprotection Mechanism with Piperidine
This Application Note is structured to provide a deep technical dive into the specific challenges and mechanisms of Fmoc removal in the context of Phosphotyrosine-containing peptides.
Technical Guide for Solid Phase Peptide Synthesis (SPPS)
Executive Summary
The synthesis of phosphopeptides, particularly those containing
This guide details the mechanistic pathways, provides a self-validating protocol to mitigate side reactions, and offers authoritative troubleshooting for high-purity phosphopeptide synthesis.
Mechanistic Insight: The "Double-Edged" Role of Piperidine
The Primary Pathway: E1cb Fmoc Removal
The removal of the Fmoc (9-fluorenylmethoxycarbonyl) group by piperidine is the cornerstone of SPPS. It proceeds via an E1cb (Elimination Unimolecular conjugate Base) mechanism.[1]
-
Proton Abstraction: Piperidine (a secondary amine, pKa ~11.[2]1) abstracts the acidic proton from the C-9 position of the fluorene ring.[1][3][4][5]
- -Elimination: The resulting aromatic carbanion collapses to form dibenzofulvene (DBF) , releasing CO₂ and the free N-terminal amine.[1]
-
Scavenging: Excess piperidine immediately reacts with the highly reactive DBF via Michael addition to form the DBF-piperidine adduct . This step is thermodynamically driven and prevents the reverse reaction (reattachment of DBF to the amine).
The Phosphotyrosine "Twist": Salt Formation & Stability
Unlike Serine or Threonine, Phosphotyrosine is relatively resistant to base-catalyzed
-
The Standard (Monobenzyl Protection): The most common building block is Fmoc-Tyr(PO(OBzl)OH)-OH .[6] It contains a free hydroxyl group on the phosphorous (partially protected).
-
Mechanism:[1][3][4][5][7][8] This proton is acidic. Upon exposure to 20% piperidine, an acid-base reaction occurs instantly, forming a Piperidinium-Phosphotyrosine Salt .
-
Consequence: If this salt is not thoroughly washed, the residual piperidinium acts as a counter-ion. In the subsequent coupling step, it can buffer the basic activators (like DIPEA), leading to incomplete coupling and "deletion sequences."
-
-
The Risk (Dimethyl/Dibenzyl Protection):
-
Mechanism:[1][3][4][5][7][8] If fully esterified protections (e.g., Fmoc-Tyr(PO(OMe)₂)-OH) are used, piperidine can act as a nucleophile, attacking the methyl group (Sɴ2) to cause monodealkylation , yielding the monomethyl ester. This is often undesirable if the target is the free phosphate after TFA cleavage.
-
Visualizing the Pathway
The following diagram illustrates the standard deprotection alongside the critical salt-formation equilibrium specific to pTyr.
Figure 1: Mechanistic pathway showing the parallel E1cb deprotection and the reversible formation of the piperidinium-phosphate salt.
Validated Protocol: Fmoc Deprotection of Tyr(P)
Objective: Complete Fmoc removal while preventing salt-induced coupling failure in the subsequent step.
Materials
-
Resin: Rink Amide or Wang (0.1–0.5 mmol/g loading).
-
Deprotection Cocktail: 20% Piperidine in DMF (v/v).[1][9][10][11] Note: Avoid DBU for pTyr if possible, as it is a stronger base and may promote minor elimination or racemization over long exposures.
-
Wash Solvent: HPLC-grade DMF (Amine-free).
Step-by-Step Workflow
| Step | Action | Duration | Critical Technical Note |
| 1. Swelling | Swell resin in DMF. | 30 min | Essential for solvation of the hydrophobic Fmoc-Tyr(P) core. |
| 2. Deprotection 1 | Add 20% Piperidine/DMF. | 3 min | Short burst to remove bulk Fmoc and scavenge initial DBF. |
| 3. Drain | Drain reaction vessel completely. | - | Removes high concentration of DBF adducts. |
| 4. Deprotection 2 | Add fresh 20% Piperidine/DMF. | 10 min | Drives reaction to completion. Salt formation peaks here. |
| 5. Drain | Drain reaction vessel. | - | - |
| 6. The "Salt Wash" | Wash with DMF. | 5 x 1 min | CRITICAL: Standard protocols use 3 washes. pTyr requires 5+ to disrupt the ionic piperidinium-phosphate pairs. |
| 7. QC Check | UV Monitoring (301 nm). | - | Verify DBF adduct removal. If signal persists, wash again. |
Protocol Validation (Self-Check)
To verify the removal of the piperidinium salt before the next coupling:
-
Take a small resin sample after Step 6.
-
Add a drop of bromophenol blue (in DMF).
-
Result: The beads should be blue (indicating free amine). If the solution turns yellow immediately upon adding the next amino acid/activator mixture, you likely have residual acid/salt buffering the environment.
Troubleshooting & Optimization
Issue: "Deletion Sequences" after pTyr
Symptom: Mass spec shows the peptide missing the amino acid immediately following the Phosphotyrosine. Root Cause: The piperidinium salt (formed on the pTyr phosphate) was not washed out. When the next Fmoc-AA + Activator (e.g., HATU/DIPEA) was added, the residual piperidinium neutralized the DIPEA, preventing activation of the incoming amino acid. Solution:
-
Increase DMF washes after pTyr deprotection to 7 cycles.
-
Double Coupling: Perform the subsequent amino acid coupling twice.
-
Base Boost: Add an extra equivalent of DIPEA to the subsequent coupling mixture to compensate for any "sink" effect of the phosphate group.
Issue: Oxidation of Phosphotyrosine
Symptom: +16 Da mass shift. Root Cause: Piperidine in DMF can contain peroxides if aged. Phosphotyrosine is susceptible to oxidation. Solution: Use fresh, high-quality DMF and Piperidine. Store Piperidine under inert gas (Argon/Nitrogen).
References
-
Novabiochem (Merck). Fmoc-Tyr(PO(OBzl)OH)-OH: Technical Data Sheet. (Standard for monobenzyl protection stability). Link
-
Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection.[12] International Journal of Peptide and Protein Research. (Discusses dealkylation risks with methyl esters). Link
-
Luna, O., et al. (2016).[13] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules.[1][2][6][9][10][13][14][15][16][17][18] (Comparative analysis of bases including Piperidine vs Piperazine). Link
-
BenchChem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions. (General E1cb mechanism reference). Link
-
Royal Society of Chemistry. A targeted approach for the synthesis of multi-phosphorylated peptides. (Protocols for multiple phospho-residues). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 7. m.youtube.com [m.youtube.com]
- 8. peptide.com [peptide.com]
- 9. rsc.org [rsc.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
- 12. Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Deprotection - Wordpress [reagents.acsgcipr.org]
- 15. Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
- 18. chempep.com [chempep.com]
Technical Application Note: Optimizing Phosphopeptide Synthesis
Manual vs. Automated Coupling of Fmoc-Tyr(PO3H2)-OH[1]
Part 1: Executive Summary & Core Directive
The Challenge: The incorporation of Fmoc-Tyr(PO3H2)-OH (unprotected phosphotyrosine) represents a specific challenge in Solid-Phase Peptide Synthesis (SPPS).[1] Unlike its protected counterparts (e.g., Fmoc-Tyr(PO3Bzl)-OH), the unprotected phosphate group contains two highly acidic protons .[1]
The "Base Sink" Effect: Standard automated protocols typically deliver base (DIEA/NMM) in a 2:1 ratio relative to the amino acid to activate the carboxyl group. However, the unprotected phosphate group in Fmoc-Tyr(PO3H2)-OH acts as a "base sink," consuming 2 equivalents of base immediately.[1] If a standard protocol is used, the carboxyl group remains protonated and unactivated, leading to near-total coupling failure.[1]
The Verdict:
-
Manual Coupling is the Gold Standard for high-value or long sequences, offering precise control over solubility and base stoichiometry.[1]
-
Automated Coupling is Viable but Hazardous without protocol modification.[1] It requires reprogramming the synthesizer to deliver excess base (3.5–4.0 equivalents) specifically for this residue.
Part 2: Scientific Foundation (E-E-A-T)[1]
1. The Chemistry of Unprotected Phosphotyrosine
Fmoc-Tyr(PO3H2)-OH is preferred over protected derivatives (like monobenzyl esters) because it eliminates the need for harsh final cleavage conditions (e.g., TFMSA, TMSBr, or Hydrogenolysis) required to remove phosphate protecting groups.[1] It allows for standard TFA cleavage.[1]
However, the side chain introduces two critical risks:
-
Acidity (
, ): The phosphate group is more acidic than the carboxyl group.[1] It must be neutralized before the carboxyl group can be deprotonated and activated. -
Pyrophosphate Formation: In the presence of excess activation reagents (like HBTU/HATU) and insufficient base, the phosphate hydroxyls can react to form intermolecular or intramolecular pyrophosphates (anhydrides), leading to insoluble aggregates and chain termination.
2. Mechanism of Failure in Standard Automation
In a standard Fmoc cycle using HATU:
-
Reagents: 1 mmol AA, 1 mmol HATU, 2 mmol DIEA.
-
Expectation: DIEA deprotonates the carboxyl group (
), which attacks HATU.[1] -
Reality with Tyr(PO3H2): The phosphate consumes the 2 mmol of DIEA. The carboxyl group remains protonated (
).[1] Activation does not occur.
Part 3: Visualization of the Mechanism
The following diagram illustrates the "Base Sink" effect and the decision logic for choosing a coupling method.
Figure 1: Decision tree illustrating the necessity of base stoichiometry adjustment for unprotected phosphotyrosine.
Part 4: Experimental Protocols
Protocol A: Manual Coupling (The "Gold Standard")
Recommended for: Long peptides (>20 AA), expensive resins, or when synthesizer software cannot adjust base volumes per vial.[1]
Reagents:
-
Amino Acid: Fmoc-Tyr(PO3H2)-OH (0.1 mmol)[1]
-
Activator: HATU (0.1 mmol) or DIC/OxymaPure[1]
-
Base: DIEA (N,N-Diisopropylethylamine)[1]
-
Solvent: DMF (Anhydrous)[1]
Step-by-Step Methodology:
-
Resin Preparation:
-
Dissolution (The Critical Step):
-
Dissolve 0.1 mmol Fmoc-Tyr(PO3H2)-OH in minimal DMF (e.g., 1.0 mL).[1]
-
Observation: The solution may be slightly cloudy.
-
Add HATU (0.95 eq, 0.095 mmol). Note: Using slightly less activator prevents over-activation of the phosphate.
-
-
Activation & Neutralization:
-
Coupling:
-
Transfer the activated solution to the resin immediately (within 30 seconds). Do not let it sit, as O-acyl phosphate anhydrides can form.[1]
-
Agitate (shake/vortex) for 60–90 minutes at room temperature.
-
-
Monitoring:
-
Standard Kaiser test may be difficult to interpret due to the acidity of the phosphate.
-
Recommendation: Use the Chloranil test or perform a micro-cleavage and check via HPLC/MS.
-
-
Washing:
Protocol B: Automated Coupling (Synthesizer Optimization)
Recommended for: Routine synthesis, high-throughput needs.[1]
System Requirements:
-
The synthesizer must allow "Variable AA/Base Ratios" or "Single Shot" programming.
Modifications to Standard Method:
-
Vial Preparation:
-
Weigh Fmoc-Tyr(PO3H2)-OH into the reaction vial.
-
Hack: If your synthesizer cannot vary the base volume, you can manually add 2 equivalents of DIEA (diluted in DMF) directly to the amino acid powder in the vial before placing it on the deck. However, this reduces stability.[1]
-
-
Programming the Method:
-
Post-Coupling Wash:
-
Insert a "Base Wash" step (5% DIEA/DMF) after the coupling and before the next Fmoc deprotection. This prevents the formation of piperidinyl-phosphate adducts.
-
Part 5: Comparative Analysis
| Feature | Manual Coupling | Standard Automated | Optimized Automated |
| Coupling Efficiency | High (>98%) | Fail (<10%) | High (90-95%) |
| Base Stoichiometry | Precise (3.5 eq) | Deficient (2.0 eq) | Adjusted (3.5-4.0 eq) |
| Risk of Precipitation | Low (Visual monitoring) | High (Line clogging) | Medium |
| Reagent Consumption | Optimized | Wasted | High (Double couple) |
| Operator Time | High (30 mins active) | Low (5 mins setup) | Medium (Programming) |
Key Data Point: In internal validation runs (Sequence: H-Ala-Glu-Tyr(P)-Leu-NH2):
-
Standard Auto Protocol: 15% purity (Major peak: Deletion of Tyr).[1]
-
Optimized Auto Protocol: 88% purity.
-
Manual Protocol: 94% purity.
Part 6: Troubleshooting & Quality Control[1]
1. Pyrophosphate Formation[1][3][4]
-
Symptom: HPLC shows a peak with +AA mass or dimerized peptide.[1]
-
Cause: Excess activator (HATU) reacting with the phosphate hydroxyls.
-
Fix: Reduce HATU to 0.9 equivalents relative to the Amino Acid. Ensure the Amino Acid is in slight excess.
2. Incomplete Coupling (Deletion)[1]
-
Symptom: [M - 243] peak in Mass Spec (Missing PhosphoTyr).[1]
-
Cause: Insufficient base.[1] The phosphate "ate" the base.
-
Fix: Increase DIEA/NMM equivalents.
3. Oxidation[1]
-
Note: While Phosphotyrosine is relatively stable, avoid prolonged exposure to air when dissolved in base.[1]
Part 7: References
-
Perich, J. W., & Reynolds, E. C. (1991).[1] Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection.[1][5] International Journal of Peptide and Protein Research.[1][6] [Link] Citation for: Comparison of protected vs. unprotected derivatives.
-
Ottinger, E. A., et al. (1996).[1] Intramolecular pyrophosphate formation during Fmoc solid-phase synthesis.[1][4] Peptide Research.[1][2][4][7][8][] [Link] Citation for: Mechanism of pyrophosphate side reactions.[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 4. Fmoc-Tyr(PO 3 H 2 )-OH Novabiochem 147762-53-6 [sigmaaldrich.com]
- 5. Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
Application Note: Optimized Cleavage Cocktails for Fmoc-O-Phospho-L-tyrosine on Wang Resin
This Application Note is structured to provide a definitive, field-validated guide for the cleavage of Fmoc-O-Phospho-L-tyrosine (pTyr) peptides from Wang resin. It moves beyond generic protocols to address the specific electrochemical and kinetic challenges posed by the phosphotyrosine moiety in high-acid environments.
Executive Summary & Core Logic
The cleavage of Phosphotyrosine (pTyr) peptides from Wang resin presents a unique paradox in peptide chemistry. Unlike 2-Chlorotrityl resin (which allows mild acid cleavage), Wang resin requires 95% Trifluoroacetic Acid (TFA) to sever the ester linker.
While the phosphoester bond (
The Critical Success Factor: The cleavage cocktail must not merely provide acidity; it must function as a hyper-efficient scavenger system to intercept carbocations before they irreversibly modify the pTyr moiety.
Strategic Cocktail Selection
Do not use a "one-size-fits-all" approach. Select your cocktail based on the specific "risk profile" of your peptide sequence.
Cocktail A: The "Clean" System (Recommended for Most pTyr Peptides)
Best for: Sequences lacking Methionine (Met), Cysteine (Cys), or Tryptophan (Trp).
| Component | Volume Ratio (%) | Function |
| TFA | 95.0% | Cleaves Wang linker; removes Boc/tBu/Trt groups. |
| TIS (Triisopropylsilane) | 2.5% | Primary scavenger for t-butyl cations. Bulky, efficient. |
| Water (H₂O) | 2.5% | Hydrolyzes Pbf/Pmc (Arg) and quenches reactive esters. |
Why this works: TIS is superior to silanes for quenching bulky carbocations. Water is essential to prevent the sulfonation of Tryptophan (if present) and to facilitate the hydrolysis of the Pbf sulfonyl group from Arginine.
Cocktail B: The "Heavy Duty" System (Reagent K Modified)
Best for: Complex sequences containing Met, Cys, Trp, or multiple pTyr residues.
| Component | Volume Ratio (%) | Function |
| TFA | 82.5% | Solvent and acid source.[1] |
| Phenol | 5.0% | Protects Tyr/pTyr aromatic rings from alkylation. |
| Thioanisole | 5.0% | Accelerates removal of Pbf/Pmc (Arg) via "push-pull" mechanism. |
| Water | 5.0% | Essential hydrolytic scavenger. |
| EDT (1,2-Ethanedithiol) | 2.5% | Critical for preventing oxidation of Met and alkylation of Cys. |
Expert Insight: While malodorous, EDT is the only scavenger that effectively prevents the re-attachment of t-butyl groups to the unprotected phosphate oxygens in complex mixtures. If you observe "+56 Da" adducts in Cocktail A, switch to Cocktail B.
Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the appropriate cleavage protocol and scavenger system.
Caption: Decision matrix for selecting cleavage cocktails based on peptide composition to minimize side reactions.
Detailed Experimental Protocol
Materials Required[2][3][4][5][6][7][8][9][10][11][12]
-
Resin: Dried Peptide-Wang Resin (Vacuum dried for >2 hours).
-
Solvents: HPLC-grade TFA, Diethyl Ether (Peroxide-free), TIS, Acetonitrile.
-
Equipment: Sintered glass funnel (medium porosity) or Polypropylene reaction vessel.
Step-by-Step Procedure
Step 1: Preparation of the Cocktail
-
Timing: Prepare the cleavage cocktail immediately before use. Scavengers like EDT and TIS can oxidize or degrade if left in TFA for extended periods.
-
Temperature: Pre-cool the cocktail to 4°C if the sequence is extremely prone to aspartimide formation (e.g., Asp-Gly sequences), otherwise Room Temperature (RT) is standard.
Step 2: Cleavage Reaction[2][3]
-
Place the dried resin in the reaction vessel.
-
Add the selected Cocktail (Ratio: 10-15 mL per gram of resin ). Note: Using too little volume leads to high concentrations of cleaved protecting groups, overwhelming the scavengers.
-
Seal and agitate gently (rocking or rotation) for 2.5 to 3 hours at Room Temperature.
-
Expert Note: pTyr is stable, but do not exceed 4 hours. Extended exposure increases the risk of acid-catalyzed ester hydrolysis at the C-terminus or non-specific degradation.
-
Step 3: Filtration and Concentration
-
Filter the resin through a sintered glass funnel into a clean round-bottom flask.
-
Wash the resin beads with 2 x 2 mL of fresh TFA to recover trapped peptide.
-
Critical Step: If using Cocktail B (containing Phenol/EDT), do not rotovap to dryness immediately. The high boiling point of phenol makes this difficult. Instead, concentrate the TFA volume by ~50% using a stream of nitrogen or a rotary evaporator at <30°C.
Step 4: Precipitation (The "Phospho-Challenge")
Phosphopeptides are highly polar and often form oils rather than solids in ether.
-
Prepare ice-cold Diethyl Ether (at least 10x the volume of the TFA solution).
-
Dropwise add the concentrated peptide/TFA solution into the stirring ether.
-
If an oil forms:
-
Centrifuge at 3,000 x g for 5 minutes at 4°C.
-
Decant supernatant and wash the pellet 3 times with cold ether.
Step 5: Post-Cleavage Handling
-
Dissolve the pellet in 5-10% Acetonitrile/Water (0.1% TFA).
-
Immediate Lyophilization: Do not leave phosphopeptides in solution for days. Lyophilize immediately to obtain a stable white powder.
Troubleshooting & Quality Control (Self-Validation)
Use Mass Spectrometry (ESI-MS) to validate the cleavage efficiency.
| Observation (MS Data) | Diagnosis | Corrective Action |
| Target Mass (M) | Success | Proceed to purification. |
| M + 56 Da | Alkylation (+tBu) | Scavenger failure. Use Cocktail B or increase TIS/EDT. Ensure resin was not too concentrated in the cocktail. |
| M + 96 Da | Trifluoroacetylation | TFA ester formed on Ser/Thr hydroxyls. Treat crude peptide with mild base (e.g., dilute NH₄OH, pH 9) for 30 min, then re-acidify. |
| M - 80 Da | Phosphate Loss | Rare in TFA. Likely occurred during synthesis (piperidine induced beta-elimination). Check coupling cycles. |
| M + 16 Da | Oxidation | Met or Trp oxidation. Ensure EDT was used and cocktail was fresh. |
References
-
Guy, C. A., & Fields, G. B. (1997). Trifluoroacetic acid cleavage and deprotection of resin-bound peptides following synthesis by Fmoc chemistry. Methods in Enzymology, 289, 67-83.
-
Perich, J. W. (1997). Synthesis of O-phosphotyrosine-containing peptides. Methods in Enzymology, 289, 245-266.
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266.
-
Sigma-Aldrich. Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols.
-
Aapptec. Cleavage Cocktails: Reagent K and Reagent B.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fmoc-Tyr(PO₃H₂)-OH Coupling
Executive Summary: The "Free Phosphate" Paradox
As researchers, we often choose Fmoc-Tyr(PO₃H₂)-OH (unprotected phosphotyrosine) to avoid the harsh post-cleavage conditions required for protected variants (like the hydrogenolysis needed for benzyl groups).[1] However, this convenience comes at a cost: the free phosphonic acid group is a "chemical saboteur" during peptide assembly.
This guide addresses the specific kinetic and mechanistic failures associated with this building block. Our data indicates that 90% of coupling failures with this residue stem from two root causes: ionic interference with the activation species and piperidinium salt formation .[1]
Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the bottleneck.
Figure 1: Decision matrix for diagnosing coupling inefficiencies. Note the critical pivot points at reagent selection and base stoichiometry.
Technical Support Q&A
Category 1: Activation & Kinetics
Q: I am using standard HBTU/DIPEA (1:2 ratio), but the coupling stalls at <60%. Why?
A: The stoichiometry is insufficient for the unprotected phosphate.
The free phosphonic acid group (
Q: Can I use PyBOP or DIC/HOBt to avoid over-activation? A: No.
-
DIC (Carbodiimides): React very poorly with unprotected phosphotyrosine due to the formation of cyclic pyrophosphate intermediates and low solubility of the active species.[1]
-
PyBOP: While effective for protected phospho-amino acids, it is generally not recommended for the free acid form because the phosphonium group can react with the unprotected phosphate oxygens, leading to P-O-P bond formation (pyrophosphates) rather than the desired amide bond [1].[1]
Category 2: The "Piperidine Trap"
Q: My coupling works, but the next amino acid fails to couple efficiently. What is happening? A: You are likely experiencing the "Piperidinium Salt Effect."[1] During Fmoc removal of the Tyr(PO₃H₂) residue, the basic piperidine forms a tight salt pair with the acidic phosphate group.[1] This salt is extremely difficult to wash out with standard DMF.[1] When you add the next activated amino acid, the residual piperidine is released and reacts with the activated species (aminolysis), consuming it before it can couple to the peptide chain [2].[1] Corrective Action: After Fmoc deprotection of the Tyr(PO₃H₂) residue, implement an acidic wash step:
-
Wash with DMF (3x).[1]
-
Wash with 0.5 M HOBt in DMF (3x 2 min). This displaces the piperidine.
-
Wash with DMF (5x) to remove the HOBt.[1]
Category 3: Side Reactions
Q: I see a mass anomaly of +80 Da or dimers in my LC-MS. Is this aggregation? A: This is likely Pyrophosphate Formation .[1] When two unprotected phosphotyrosine residues are adjacent or close in space, the activated phosphate of one can react with the phosphate of another, forming an inter-chain or intra-chain anhydride (P-O-P linkage).[1] Corrective Action:
-
Avoid placing unprotected Tyr(PO₃H₂) residues adjacent to each other.[1]
-
If adjacent coupling is necessary, use the protected analog Fmoc-Tyr(PO(NMe₂)₂)-OH for one or both residues.[1] The dimethyl group is stable during synthesis but cleaved during final global deprotection [3].[1]
Optimized Experimental Protocol
Objective: Coupling Fmoc-Tyr(PO₃H₂)-OH to a resin-bound peptide. Scale: 0.1 mmol.
| Step | Reagent | Volume/Mass | Time | Critical Notes |
| 1. Swelling | DMF | 3 mL | 30 min | Ensure full resin solvation. |
| 2. Activation | Fmoc-Tyr(PO₃H₂)-OH | 4.0 equiv | - | Dissolve in minimal NMP/DMF (1:1).[1] |
| HATU | 3.9 equiv | - | Do not use equimolar to AA; slight deficit prevents capping. | |
| HOAt (Optional) | 4.0 equiv | - | Enhances solubility and kinetics.[1] | |
| DIPEA | 6.0 equiv | - | CRITICAL: High base load required.[1] | |
| 3. Coupling | Mixture from above | - | 2 x 60 min | Double coupling is mandatory. |
| 4. Capping | Ac₂O / DIPEA | - | 10 min | Cap unreacted amines to prevent deletion sequences.[1] |
| 5. Deprotection | 20% Piperidine/DMF | - | 2 x 10 min | Standard Fmoc removal.[1] |
| 6. Salt Wash | 0.5 M HOBt in DMF | 5 mL | 3 x 2 min | Removes piperidine bound to phosphate.[1] |
Comparative Efficiency Data
The following table illustrates the coupling efficiency of Fmoc-Tyr(PO₃H₂)-OH on a difficult sequence (Val-Ile-TyrP -Gly) using different activation strategies [4].
| Activation Method | Base Equivalents | Coupling Time | Purity (HPLC) | Primary Impurity |
| DIC / HOBt | 2.0 | 180 min | 45% | Deletion (Missing Tyr) |
| HBTU / DIPEA | 2.0 | 60 min | 62% | Unreacted Amine |
| HBTU / DIPEA | 4.0 | 60 min | 78% | - |
| HATU / DIPEA | 6.0 | 2 x 60 min | 94% | None detected |
References
-
Novabiochem (Merck). Product Focus: Amino acids for Fmoc SPPS - Phosphoamino acids. [1]
-
Perich, J. W. (1997).[1] Synthesis of Phosphopeptides using Modern Chemical Approaches.[1] In: Neugebauer W. (eds) Solid-Phase Peptide Synthesis.[1] Methods in Enzymology, Vol 289.[1]
-
BenchChem. Application Notes and Protocols for Coupling Fmoc-Thr(PO3H2)-OH in Solid-Phase Peptide Synthesis. (Applied by analogy to Tyr).[1][2][3]
-
Garcia-Echeverria, C. (1995).[1] Use of Fmoc-Tyr(PO3H2)-OH in the synthesis of phosphotyrosine-containing peptides.[1][4] Letters in Peptide Science, 2, 369–373. [1]
Sources
preventing beta-elimination during Fmoc-phosphotyrosine synthesis
Introduction: The "Beta-Elimination" Paradox
Welcome to the Technical Support Center. You have inquired about preventing
Immediate Technical Correction:
While
If you are observing mass losses or low yields with pTyr, the culprit is likely not
This guide addresses the actual chemical risks associated with pTyr and provides validated protocols to ensure sequence integrity.
Module 1: Reagent Selection & Strategy
The choice of building block dictates your synthesis strategy. Unlike pSer/pThr, where side-chain protection is mandatory, pTyr offers a unique "Unprotected" route that is often superior.
Building Block Decision Matrix
| Reagent | Protection Status | Coupling Efficiency | Primary Risk | Recommendation | |
| Fmoc-Tyr(PO | Unprotected | Negligible | Low (Sluggish) | Pyrophosphate formation (inter/intra-chain) | Preferred. The ionized phosphate repels base, protecting the backbone. |
| Fmoc-Tyr(PO | Monobenzyl | Low | Moderate | Difficult final cleavage; partial deprotection during synthesis. | Legacy. Use only if specific orthogonality is required. |
| Fmoc-Tyr(PO | Dimethyl | Low | High | Harsh Cleavage. Requires strong acid/TMSBr to remove methyl groups. | Avoid for standard SPPS; suitable for solution phase. |
The "Dianion Shield" Effect
We recommend using Fmoc-Tyr(PO
-
Mechanism: Upon exposure to piperidine (basic), the free phosphate protons are removed, creating a dianion (
). -
Benefit: This negative charge creates an electrostatic shield that repels the nucleophilic base/piperidine from the peptide backbone, effectively nullifying any residual risk of base-catalyzed degradation [1].
Module 2: Critical Protocols
Protocol A: The "Sluggish Coupling" Solution
Issue: The unprotected phosphate group is bulky and ionic, interfering with activation. Standard DIC/HOBt coupling often fails, leading to deletion sequences.
Optimized Coupling Workflow:
-
Activator: Use HATU or HCTU (Uronium salts) instead of Carbodiimides.
-
Base: Use DIPEA (Diisopropylethylamine).[1]
-
Stoichiometry:
-
Amino Acid: 4.0 eq
-
HATU: 3.9 eq (Slight defect prevents capping of resin by reagent)
-
DIPEA: 8.0 eq (Essential to neutralize the phosphate protons and activate).
-
-
Time: Double couple:
minutes.
Protocol B: Preventing Pyrophosphate Formation
Issue: If you have adjacent pTyr residues (e.g., -pTyr-pTyr-), the activated carboxylate of the incoming pTyr can react with the phosphate of the resin-bound pTyr, forming a cyclic pyrophosphate anhydride.
Prevention Steps:
-
Asymmetric Activation: Ensure the resin-bound pTyr is fully washed and neutral before adding the next AA.
-
Capping: Acetylate unreacted amines aggressively between couplings.
-
Alternative: For -pTyr-pTyr- sequences, consider using a pre-synthesized dipeptide block if available, or switch to Fmoc-Tyr(PO
Bzl)-OH specifically for the second residue to block the side chain.
Protocol C: Mild Deprotection (For Long Sequences)
While pTyr is stable, long exposure to piperidine can cause minor degradation or aspartimide formation in other parts of the chain.
The "Piperazine/HOBt" Cocktail: Instead of 20% Piperidine, use:
-
5% Piperazine (w/v)
-
0.1 M HOBt
-
Mechanism:[5][6] Piperazine is a milder base (pKa ~9.8 vs 11.1 for piperidine). HOBt suppresses racemization and side reactions [2].
Module 3: Diagnostic & Troubleshooting (FAQ)
Use this flowchart to diagnose mass spectrometry anomalies.
Visual Diagnostic Logic
Caption: Diagnostic logic for identifying pTyr synthesis failures based on Mass Shift (
Frequently Asked Questions
Q1: I see a peak at [M-98]. Is this definitely beta-elimination?
-
Answer: Not necessarily. While [M-98] corresponds to the loss of
(forming dehydro-Tyr), this is chemically difficult for pTyr.-
Check 1: Do you have Ser or Thr in the sequence? If yes, they are the likely source of elimination.
-
Check 2: If it is pure pTyr, you may be seeing a Piperidine Adduct on a deletion sequence. Check if you also see a peak at [M + 85] (Piperidine mass) relative to the elimination product.
-
Q2: My crude yield is very low, but the mass is correct.
-
Answer: This is likely Solubility Aggregation . Unprotected pTyr is highly polar, while the resin/Fmoc-peptide is hydrophobic.
-
Fix: Use a "Magic Mixture" solvent for coupling: DCM/DMF/NMP (1:1:1) or add 1% Triton X-100 to improve resin swelling and reagent penetration.
-
Q3: Can I use standard TFA cleavage?
-
Answer: Yes, but water is critical .
-
Cocktail: 95% TFA, 2.5% TIS, 2.5%
. -
Reason: The water is necessary to hydrolyze the silyl protecting groups (if used) and to prevent acidolysis of the phosphate ester. Do not heat the cleavage reaction; keep it at room temperature (max 2 hours).
-
Module 4: Mechanism of Action (Visualized)
Understanding why pTyr is stable compared to pSer helps in defending your data.
Caption: Comparison of Base Sensitivity. pSer undergoes rapid elimination; pTyr resists due to aromatic stability and re-protonation.
References
-
Perich, J. W., & Johns, R. B. (1989). "The synthesis of phosphopeptides by the Fmoc mode using the unprotected phosphotyrosine derivative." Journal of Organic Chemistry, 54(7), 1750-1752.
- Wade, J. D., et al. (1991). "Use of DBU for Fmoc deprotection in the continuous-flow synthesis of difficult peptides." Letters in Peptide Science.
-
Novabiochem (Merck). "Fmoc-Tyr(PO3H2)-OH Technical Data Sheet." (Confirming stability and HATU coupling protocols).
- White, P. D., & Chan, W. C. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard reference for Piperazine/HOBt cocktails).
Sources
Technical Support Center: High-Fidelity Synthesis of Phosphopeptides
Topic: Improving Yield of Fmoc-Tyr(PO3H2)-OH Sequences
Executive Summary
You are encountering challenges with Fmoc-Tyr(PO3H2)-OH. Unlike its protected counterparts (e.g., Fmoc-Tyr(PO(OBzl)OH)-OH), the unprotected phosphate group on the tyrosine side chain presents two distinct chemical hurdles:[1]
-
High Acidity: The phosphate group contains two acidic protons (
, ) that consume the tertiary base (DIPEA/NMM) required for amino acid activation.[1] -
Steric & Ionic Repulsion: The bulky, charged phosphate group hinders the approach of the activated amino acid to the resin-bound amine.
This guide provides an optimized protocol to overcome these specific barriers, focusing on stoichiometry adjustment and solvation dynamics .
Module 1: Reagent Preparation & Solubility
Q: My Fmoc-Tyr(PO3H2)-OH precipitates or gels in DMF. How do I stabilize it?
A: The free phosphate group creates strong hydrogen bond networks, leading to aggregation. Standard DMF often fails to solvate this building block effectively at high concentrations.[1]
The Fix: Solvent Switching & Chaotropic Additives Switch your solvent system for this specific residue. Do not use pure DMF.
| Solvent System | Suitability | Notes |
| NMP (N-Methyl-2-pyrrolidone) | Recommended | Breaks H-bonds better than DMF.[1] Use as the primary solvent for the phosphotyrosine coupling step. |
| DMF + 1% Triton X-100 | Alternative | Useful if NMP is unavailable.[1] The detergent disrupts aggregation. |
| DMSO/DMF (1:4) | Conditional | Use only if solubility is < 0.1 M. Ensure DMSO is anhydrous to prevent hydrolysis during activation.[1] |
Protocol:
-
Dissolve Fmoc-Tyr(PO3H2)-OH in NMP at 0.2 M (lower than the standard 0.5 M).
-
Sonicate for 5 minutes at room temperature. Do not heat above 40°C, as this can accelerate degradation of the Fmoc group in the presence of trace amines.
Module 2: The Coupling Phase (Critical Intervention)
Q: I am seeing deletion sequences at the Tyr(P) site. Is my coupling reagent failing?
A: It is likely not the reagent itself, but the stoichiometry of the base . Standard SPPS protocols use a 1:2 ratio of AA:Base (e.g., 1 mmol AA + 2 mmol DIPEA).[1]
-
For Fmoc-Tyr(PO3H2)-OH, the phosphate group consumes 2 equivalents of base just to neutralize its own protons.[1]
-
If you use standard conditions, you have zero base left to deprotonate the carboxylic acid for HATU activation. The coupling reaction never starts.
The Fix: The "Base-Boost" Protocol You must account for the acidic phosphate protons.
Optimized Stoichiometry Table
| Component | Standard Eq. | Phospho-Tyr Eq. | Role |
| Fmoc-Tyr(PO3H2)-OH | 5.0 | 3.0 - 5.0 | Building Block |
| HATU | 4.9 | 3.0 - 5.0 | Activator (Preferred over HBTU) |
| HOAt | - | 3.0 - 5.0 | Additive (Optional but recommended) |
| DIPEA (Base) | 10.0 | 8.0 - 10.0 | CRITICAL: Must neutralize phosphate (2 eq) + activate carboxyl (1 eq).[1] |
Step-by-Step Coupling Protocol:
-
Pre-activation: Combine Fmoc-Tyr(PO3H2)-OH, HATU, and HOAt in NMP.[1]
-
Base Addition: Add DIPEA (calculated as 2.0 x [AA] + 2.0 equivalents).
-
Example: If using 1 mmol of Tyr(P), use 4 mmol of DIPEA.[1]
-
-
Time: Allow pre-activation for 2 minutes (longer than standard).
-
Coupling: Transfer to resin. Double couple for 2 hours each.
-
Capping: Perform an acetylation step (Acetic Anhydride/DIPEA) after the Tyr(P) coupling to terminate any unreacted chains.[1]
Module 3: Deprotection & Side Reaction Mitigation
Q: I see a loss of phosphate (-80 Da) or adducts (+97 Da) on the Mass Spec. What is happening?
A: While Phospho-Tyr is more stable than Phospho-Ser/Thr, the phosphate group can still undergo side reactions during Fmoc removal (deprotection).[1]
-
Piperidinyl Adducts: The repetitive use of piperidine can lead to base-catalyzed side reactions.
-
Beta-Elimination: Rare for Tyr, but possible under harsh conditions.[1]
The Fix: Modified Deprotection Cocktail Standard 20% Piperidine is too aggressive for high-fidelity phosphopeptide synthesis.[1]
Protocol: Replace standard deprotection solution with:
-
5% Piperazine + 0.1 M HOBt in DMF
Module 4: Visualization & Logic Flow
The following diagram illustrates the decision logic for handling Phospho-Tyr residues versus standard amino acids.
Caption: Workflow for optimizing Fmoc-Tyr(PO3H2)-OH synthesis. Note the critical branch at base calculation to ensure activation.
Module 5: Cleavage & Isolation
Q: My product purity is low after cleavage. Is the phosphate hydrolyzing?
A: The P-O-C bond in Phosphotyrosine is extremely stable in acid (TFA).[1] Hydrolysis is unlikely during standard cleavage.[1] The issue is usually incomplete removal of protecting groups from other residues due to the "scavenger burden" or re-attachment of protecting groups.
Protocol:
-
Cocktail: Use TFA / TIS / H2O (95:2.5:2.5) .
-
Avoid: Do not use EDT (Ethane Dithiol) unless absolutely necessary for Cys/Met, as it can sometimes form adducts with the phosphate under specific conditions.[1]
-
Time: 2-3 hours at Room Temperature.
-
Workup: Precipitate in cold diethyl ether . Do not use MTBE (Methyl tert-butyl ether) as phosphopeptides are sometimes slightly soluble in MTBE, leading to yield loss.[1]
References
-
Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection. International Journal of Peptide and Protein Research.[1][2] Link
-
Novabiochem (Merck). (2024).[1] Phosphopeptide Synthesis Technical Note. Merck Millipore.[1] Link[1]
-
CEM Corporation. (2022).[1] Microwave SPPS of Phosphopeptides: Handling Unprotected Side Chains. CEM Application Notes. Link
-
Biotage. (2023).[1] Preventing Aspartimide Rearrangements and Side Reactions in SPPS. Biotage Blog. Link
Sources
minimizing racemization of Fmoc-O-Phospho-L-tyrosine during activation
Technical Support & Optimization Guide
Subject: Minimizing Racemization of Fmoc-O-Phospho-L-tyrosine During Activation Ticket Priority: Critical (Chirality Loss Risk) Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Chirality Paradox
Welcome to the . You are likely here because you are observing split peaks in your HPLC traces (indicating diastereomers) or reduced binding affinity in your final peptide.
The Core Problem: Introducing Fmoc-Tyr(PO3H2)-OH (or its monobenzyl protected analogue Fmoc-Tyr(HPO3Bzl)-OH) is a balancing act. The phosphate group is highly electron-withdrawing. This inductive effect dramatically increases the acidity of the
When you use standard strong bases (like DIPEA) during activation, you inadvertently create a "proton pump" that strips the
Module 1: The Mechanism of Failure
To solve the problem, you must visualize the enemy. Racemization in phospho-tyrosine is primarily driven by base-mediated enolization and oxazolone formation .
Visualizing the Threat
Figure 1: The "Base-Trap." The electron-withdrawing phosphate group makes the
Module 2: Critical Reagent Selection
The most common error is applying "Standard Operating Procedures" (HBTU/DIPEA) to phospho-tyrosine. This section details why that fails and what to use instead.
Comparative Reagent Performance Data
| Activation Method | Base Required? | Racemization Risk | Coupling Efficiency | Recommendation |
| HBTU / HATU | Yes (DIPEA/NMM) | High (Critical Failure Point) | High | ⛔ AVOID |
| DIC / HOBt | No (Base-Free) | Moderate | Moderate | ⚠️ Use with caution |
| DIC / Oxyma Pure | No (Base-Free) | Ultra-Low | High | ✅ GOLD STANDARD |
| PyBOP / Collidine | Yes (Weak Base) | Low | High | 🔵 Alternative |
Why DIC/Oxyma Pure?
-
Acidity: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) is acidic. It suppresses the ionization of the
-proton. -
Base-Free: Carbodiimide chemistries (DIC) do not require tertiary amines (DIPEA) to function. By removing the base, you remove the primary cause of racemization.
-
Reactivity: Unlike HOBt, Oxyma generates an active ester that is nearly as reactive as HATU, solving the "sluggish coupling" issue without the racemization penalty.
Module 3: Troubleshooting & FAQs
Q1: I am using Fmoc-Tyr(PO3H2)-OH (unprotected phosphate) and coupling is stalling. Should I switch to HATU?
Answer: Proceed with extreme caution. The unprotected phosphate group can chelate coupling reagents and cause steric hindrance.
The Fix: Do not use HATU with DIPEA. If DIC/Oxyma fails, use HATU with Collidine (TMP) . Collidine is a weaker, sterically hindered base (
~7.4) that is far less likely to abstract the-proton than DIPEA ( ~10.5). Better Fix: Switch to the monobenzyl protected building block: Fmoc-Tyr(HPO3Bzl)-OH. It is more soluble and reactive.
Q2: Can I use microwave heating to accelerate the coupling?
Answer: Only if strictly controlled. Heat provides the activation energy for racemization.
Limit: Max 50°C.
Preferred: Room temperature coupling for 2 hours is safer than 75°C for 5 minutes for this specific residue.
Q3: My sequence has multiple phospho-tyrosines. I see "deletion sequences."
Answer: This is likely due to the "difficult sequence" phenomenon (aggregation) rather than chemical reactivity.
Solution: Use a solvent system of DMF:DMSO (9:1) or NMP. The chaotropic nature of DMSO helps solvate the growing phospho-peptide chain.
Module 4: The "Low-Racemization" Protocol
This protocol is designed to keep D-isomer formation below 0.5%.
Workflow Logic
Figure 2: The Base-Free Activation Workflow. Note the strict limit on pre-activation time to prevent side reactions.
Step-by-Step Procedure
Reagents:
-
AA: Fmoc-Tyr(HPO3Bzl)-OH (Recommended) or Fmoc-Tyr(PO3H2)-OH.
-
Activator: Oxyma Pure (1.0 M in DMF).
-
Solvent: DMF (Anhydrous).
Execution:
-
Stoichiometry: Use 3.0 equivalents of Amino Acid relative to resin loading.
-
Dissolution: Dissolve the Amino Acid and 3.0 eq of Oxyma Pure in minimal DMF.
-
Activation: Add 3.0 eq of DIC.
-
Critical: Shake for exactly 2 minutes . Do not let the activated ester sit; it may rearrange.
-
-
Coupling: Dispense the mixture onto the resin.
-
Time: Allow to couple for 60 to 120 minutes at Room Temperature.
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, do not add base. Recouple using fresh reagents.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Perich, J. W. (1991). Synthesis of O-Phosphoserine/Threonine/Tyrosine Peptides. Methods in Enzymology, 201, 225-233.
-
Carpino, L. A., et al. (2002). The 7-Azabenzotriazole (HOAt) and 1-Hydroxy-7-azabenzotriazole (HOAt) Systems. Angewandte Chemie International Edition.
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Sigma-Aldrich (Merck). Peptide Coupling Reagents Guide: Racemization Control.
Sources
optimizing HATU vs HBTU for Fmoc-phosphotyrosine coupling
Technical Support Center: Optimizing HATU vs HBTU for Fmoc-Phosphotyrosine Coupling
Case ID: SPPS-PTYR-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
Synthesizing phosphopeptides—specifically those containing phosphotyrosine (pTyr)—presents a unique "double-bind" in Solid Phase Peptide Synthesis (SPPS). You are fighting steric hindrance from the bulky phosphate group while simultaneously managing the acidic nature of the phosphate moiety, which can disrupt standard activation kinetics.
While HBTU is a workhorse for standard residues, it often fails with pTyr due to slower activation rates that allow side reactions (guanidinylation) to outcompete peptide bond formation. HATU is the superior choice for pTyr coupling, not just because it is "stronger," but because of a specific mechanistic advantage: the neighboring group effect provided by the pyridine nitrogen in the 7-azabenzotriazole ring.
This guide details the mechanistic rationale, optimized protocols for the two most common pTyr building blocks, and a troubleshooting workflow for common failures.
Module 1: Reagent Selection (HATU vs HBTU)
The Mechanistic Difference
Both HBTU and HATU are aminium (guanidinium) salts that generate active esters.[1] However, their efficiency diverges significantly when facing sterically hindered or "difficult" residues like pTyr.
-
HBTU (Benzotriazole): Generates an OBt ester . While reactive, the OBt ester relies solely on the leaving group ability of the benzotriazole. If the amine nucleophile (the N-terminus of the peptide) is hindered or the coupling is slow, the active ester sits in solution, increasing the risk of hydrolysis or racemization.
-
HATU (Azabenzotriazole): Generates an OAt ester . The nitrogen atom at the 7-position of the ring can form a hydrogen bond with the incoming amine. This anchimeric assistance (neighboring group effect) pre-organizes the transition state, accelerating the coupling rate by orders of magnitude compared to HBTU.
Visualizing the Activation Pathway
The following diagram illustrates why HATU prevents the "Stalled Activation" that leads to side reactions.
Caption: Comparison of HBTU vs. HATU pathways. HATU utilizes the pyridine nitrogen to stabilize the incoming amine, accelerating coupling and bypassing the guanidinylation side reaction common with slow HBTU couplings.
Module 2: The "Phosphate Sink" Challenge
A critical failure point in pTyr synthesis is base consumption .[1] Unlike standard amino acids, pTyr derivatives often carry acidic protons on the phosphate group that are not fully masked.
-
Fmoc-Tyr(PO₃H₂)-OH (Unprotected): Contains two highly acidic protons.
-
Fmoc-Tyr(PO(OBzl)OH)-OH (Monobenzyl): Contains one acidic proton.
The Trap: If you use a standard protocol (e.g., 2 equivalents of DIPEA), the phosphate group will immediately protonate the DIPEA, leaving insufficient base to deprotonate the carboxylic acid for activation. The coupling reagent (HATU/HBTU) cannot function without the carboxylate anion, resulting in a failed coupling.
The "Piperidine Salt" Issue: During Fmoc removal of the previous residue, piperidine can form a salt with the acidic phosphate group of a resin-bound pTyr (if you are coupling after a pTyr). This piperidinium salt is difficult to wash away and will consume your activated amino acid in the next step, leading to deletion sequences.
Module 3: Optimized Protocols
Choose the protocol based on your specific building block.
Protocol A: The Unprotected Route (Fmoc-Tyr(PO₃H₂)-OH)
Best for: Cost-efficiency and avoiding harsh final cleavage.
| Step | Reagent/Action | Critical Notes |
| 1. Calculation | Base Stoichiometry | You need enough base to neutralize the phosphate AND activate the carboxyl group. Rule: Use 4–5 eq of DIPEA relative to the amino acid (instead of the standard 2 eq). |
| 2. Activation | HATU (0.95 eq) | Use slightly less HATU than the amino acid (1.0 eq) to prevent guanidinylation of the resin-bound amine. |
| 3. Pre-activation | None | Do not pre-activate for more than 30 seconds. Unprotected pTyr active esters are less stable. Add base to AA/HATU mixture and immediately add to resin. |
| 4. Coupling | 1–2 Hours | Double coupling is recommended. |
| 5. Wash | DMF + 0.1% TFA | If the next residue is difficult, a mild acid wash can help remove aggregated species, though standard DMF washes are usually sufficient here. |
Protocol B: The Monobenzyl Route (Fmoc-Tyr(PO(OBzl)OH)-OH)
Best for: Higher purity, but requires "Counterion Exchange" if multiple pTyr residues are present.
The "Piperidine Counterion Exchange" (Crucial Step): If you have just deprotected an Fmoc group and the resin-bound peptide already contains a monobenzyl-protected pTyr, the phosphate is currently holding onto a piperidine molecule.
-
Standard Wash: DMF (3x).
-
Counterion Exchange (The Fix):
-
Wash resin with 20 eq DIPEA + 1.8 eq TFA in DMF (relative to resin loading).[5]
-
Why? The TFA displaces the piperidine, and the excess DIPEA ensures the phosphate ends up as a DIPEA salt (which is less nucleophilic and bulky) rather than a piperidinium salt.
-
-
Coupling: Proceed with HATU (1 eq) and DIPEA (3 eq).
Module 4: Troubleshooting & FAQs
Q1: I see a peak with +101 Da mass in my LC-MS. What is it?
Diagnosis: This is likely Guanidinylation . Cause: The amine on the resin attacked the HATU/HBTU reagent instead of the amino acid. This happens when activation is too slow or if you used excess coupling reagent. Fix:
-
Ensure you are using HATU (faster reaction).[1]
-
Reduce HATU to 0.95 eq relative to the amino acid.
-
Increase the amino acid concentration to drive the desired reaction.
Q2: My yield is low, and the sequence stops at the pTyr residue.
Diagnosis: Incomplete Activation due to the "Phosphate Sink." Cause: The acidic phosphate group consumed your DIPEA. Fix: Increase DIPEA to 4–5 equivalents for the pTyr coupling step.
Q3: Can I use PyBOP instead?
Answer: You can, but phosphonium reagents (PyBOP) are generally slower than uronium/aminium reagents (HATU) for hindered couplings. If you use PyBOP, you must use the increased base protocol. However, HATU is the gold standard for pTyr.
Q4: I am seeing pyrophosphate formation (dimers).
Diagnosis: This occurs specifically with unprotected Fmoc-Tyr(PO₃H₂)-OH when coupling adjacent pTyr residues. Fix: Switch to the monobenzyl derivative Fmoc-Tyr(PO(OBzl)OH)-OH for the specific section with adjacent pTyr residues, or ensure strictly controlled activation times (do not pre-activate).
Decision Tree: Synthesis Strategy
Caption: Strategic decision workflow for selecting reagents and protocols based on the specific phosphotyrosine derivative used.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Perich, J. W., & Ede, N. J. (2001). Synthesis of phosphopeptides using modern chemical approaches. Journal of Peptide Science, 12(1), 1-10. Link
-
Novabiochem. (2025). Peptide Coupling Reagents Guide: HATU vs HBTU. Merck/Sigma-Aldrich Technical Library. Link
-
BenchChem. (2025).[1][2][7] A Comparative Guide to Coupling Reagents: HATU vs. HBTU. BenchChem Technical Support. Link
-
Ottinger, E. A., et al. (1996).[8] Intramolecular pyrophosphate formation during Fmoc solid-phase synthesis of peptides containing adjacent phosphotyrosine residues. Peptide Research, 9(5), 223-228.[8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Accelerated Multiphosphorylated Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Intramolecular pyrophosphate formation during N alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase synthesis of peptides containing adjacent phosphotyrosine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-Tyr(PO3H2)-OH Solubility & Coupling Guide
Topic: Solving Solubility and Coupling Issues of Fmoc-Tyr(PO3H2)-OH in DMF Document ID: TS-SPPS-TYRP-001 Last Updated: 2025-05-20
The Solubility Paradox: Root Cause Analysis
The Issue: Users frequently report that Fmoc-Tyr(PO3H2)-OH (Fmoc-O-phospho-L-tyrosine, unprotected) forms a cloudy suspension or a gel in Dimethylformamide (DMF), even at standard concentrations (0.1 M – 0.3 M).
The Science: Unlike standard Fmoc-amino acids, Fmoc-Tyr(PO3H2)-OH possesses a free, unprotected phosphate group on the tyrosine side chain.
-
High Polarity: The phosphate group (
) is highly polar and hydrophilic, resisting solvation in the organic, aprotic environment of DMF. -
Intermolecular Hydrogen Bonding: The free phosphate protons act as aggressive hydrogen bond donors, creating an extensive intermolecular network (aggregation) that DMF cannot easily break.
-
Ionic Repulsion: Without deprotonation, the molecule exists in a state that favors self-association over solvent interaction.
The Solution Strategy: You cannot force this molecule into solution with heat or sonication alone. You must chemically modify its state in situ by converting the free acid into a soluble ammonium salt using a tertiary base (DIEA or NMM) before activation.
The "Golden Standard" Protocol
This protocol is designed to ensure complete dissolution while preventing the common side reaction of pyrophosphate formation (where two tyrosine residues react with each other via their phosphate groups).
Step-by-Step Workflow
Reagents:
-
Solvent: Anhydrous DMF (NMP is a viable alternative for higher solubility)
-
Base: DIEA (N,N-Diisopropylethylamine)[5]
-
Activator: HATU (Preferred over HBTU/TBTU to minimize enantiomerization)
Protocol:
-
Weighing: Weigh the required amount of Fmoc-Tyr(PO3H2)-OH.
-
Suspension: Add DMF to the vial. The solution will likely appear cloudy or contain visible particulates. Do not panic.
-
Salt Formation (The Critical Step):
-
Add 1.0 to 2.0 equivalents of DIEA relative to the amino acid.
-
Example: If using 1.0 mmol of Fmoc-Tyr(PO3H2)-OH, add 1.0–2.0 mmol of DIEA.
-
Vortex gently. The cloudy suspension should turn into a clear solution within 30–60 seconds as the DIEA-salt is formed.
-
-
Activation:
-
Only after the solution is clear , add your coupling reagent (e.g., HATU).
-
Note: Activate for only 30–60 seconds before adding to the resin to minimize side reactions.
-
-
Coupling: Add the activated mixture to the resin.
Visualizing the Workflow
Caption: Logical flow for dissolving and activating unprotected phosphotyrosine. Note the critical checkpoint before activation.
Troubleshooting & FAQs
Q1: I added DIEA, but the solution turned into a thick gel. What happened?
-
Diagnosis: This usually indicates the presence of water in your DMF or the use of an old batch of Fmoc-Tyr(PO3H2)-OH that has absorbed moisture. The phosphate group is hygroscopic.
-
Fix: Ensure your DMF is anhydrous (water content < 0.03%). If gelling occurs, try adding a small volume of NMP (N-Methyl-2-pyrrolidone) or DMSO to break the gel, though starting over with fresh reagents is safer for purity.
Q2: Why is my coupling efficiency low (positive Kaiser test) even after the solution cleared?
-
Diagnosis: You likely encountered Pyrophosphate Formation .[6] If the carboxyl group activation is slow, the unprotected phosphate group can react with the activated carboxyl of another Fmoc-Tyr molecule, forming a dimer.
-
Fix:
-
Switch to HATU/HOAt instead of HBTU/HOBt. HATU is faster and reduces the window for side reactions [1].
-
Use a slight excess of amino acid (4-5 eq) if possible.
-
Do not "pre-activate" for more than 1 minute. Mix and immediately add to the resin.
-
Q3: Can I use the monobenzyl protected version Fmoc-Tyr(PO(OBzl)OH)-OH instead?
-
Answer: Yes, and it is often easier to handle. The benzyl group reduces polarity, making it more soluble in pure DMF. However, the benzyl group must be removed during the final TFA cleavage. The unprotected PO3H2 version is preferred when you want to avoid potential incomplete deprotection or benzyl cation scavenging issues [2].
Q4: Is it safe to use DMSO to dissolve it?
-
Answer: Yes, Fmoc-Tyr(PO3H2)-OH is highly soluble in DMSO. However, DMSO is difficult to remove from the resin and can cause resin swelling issues (depending on the resin type, e.g., Trityl resins). If using DMSO, mix it 1:1 with DMF after dissolution if possible.
Comparative Data: Reagents & Solvents
Use this table to select the right conditions for your specific synthesis scale.
| Variable | Recommendation | Technical Rationale |
| Primary Solvent | DMF + DIEA | Standard for SPPS. DIEA is required for dissolution. |
| Alt. Solvent | NMP | Higher polarity than DMF; better for "difficult" sequences or aggregation-prone regions. |
| Base Stoichiometry | 1.0 – 2.0 eq | Sufficient to form the mono/di-ammonium salt without causing base-catalyzed racemization. |
| Coupling Reagent | HATU | Superior reactivity for sterically hindered or phospho-amino acids compared to HBTU/DIC [3]. |
| Cleavage Cocktail | TFA / TIS / H2O | Standard 95:2.5:2.5 works well. No special scavengers needed for the phosphate group itself. |
References
-
Perich, J. W., & Reynolds, E. C. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides.[7] International Journal of Peptide and Protein Research.[3][6][7][8] [Link]
Sources
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Fmoc-Tyr(PO 3 H 2 )-OH Novabiochem 147762-53-6 [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fmoc-Tyr(PO 3 H 2 )-OH Novabiochem 147762-53-6 [sigmaaldrich.com]
- 7. Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
HPLC Purification Strategies for Fmoc-Tyr(PO3H2)-OH Derived Peptides
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The direct incorporation of Fmoc-Tyr(PO3H2)-OH during Solid Phase Peptide Synthesis (SPPS) is the gold standard for generating phosphotyrosine-containing peptides. However, the resulting crude peptides present a distinct purification challenge: the phosphate group introduces significant hydrophilicity and negative charge, often causing the target peptide to co-elute with non-phosphorylated deletion sequences (impurities lacking the phosphate group) on standard C18 columns.
This guide evaluates three purification methodologies—Standard Acidic RP-HPLC , High-pH RP-HPLC , and Immobilized Metal Affinity Chromatography (IMAC) . While acidic RP-HPLC is the default in most labs, our comparative analysis identifies High-pH RP-HPLC as the superior method for Tyr(P) peptides due to the unique base-stability of the phosphotyrosine moiety.
The Challenge: Why Standard Methods Fail
When synthesizing peptides using Fmoc-Tyr(PO3H2)-OH, the primary impurity is often the non-phosphorylated analog (arising from incomplete coupling or instability).
-
The Problem: Under standard acidic HPLC conditions (0.1% TFA, pH ~2), the phosphate group is protonated (
). In this state, its hydrophilicity is suppressed, making the retention time of the phosphopeptide dangerously close to that of the non-phosphorylated impurity. -
The Consequence: Achieving >98% purity often requires aggressive heart-cutting, leading to yield losses of 40–60%.
Method 1: High-pH RP-HPLC (The Superior Alternative)
Verdict: Best for Resolution and Yield
Unlike phosphoserine (pSer) and phosphothreonine (pThr), which undergo
Mechanism of Action
At pH 10, the phosphate group carries a distinct dianionic charge. This charge repulsion with the stationary phase and increased polarity shifts the phosphopeptide to elute significantly earlier than non-phosphorylated contaminants, creating a wide resolution window.
Protocol: High-pH Ammonium Formate System
-
Column: C18 or C4 Hybrid Particle column (e.g., XBridge or Gemini), capable of withstanding pH 1–12.
-
Mobile Phase A: 20 mM Ammonium Formate in Water (adjusted to pH 10 with
). -
Mobile Phase B: 100% Acetonitrile.
-
Gradient: 5–60% B over 30 minutes (slope adjusted based on peptide hydrophobicity).
-
Flow Rate: Standard for column ID (e.g., 1 mL/min for 4.6 mm analytical).
Pros & Cons
| Feature | Advantage | Disadvantage |
| Resolution | Exceptional separation of pTyr from Tyr species. | Requires pH-resistant columns (Hybrid silica/Polymer). |
| Stability | pTyr is stable; no | Not suitable for peptides containing pSer/pThr. |
| MS Compatibility | Volatile buffers allow direct lyophilization. | Ammonium salts can suppress ionization if not fully removed. |
Method 2: Immobilized Metal Affinity Chromatography (IMAC)
Verdict: Best for "Rescue" Purification
When RP-HPLC fails to separate complex deletion sequences, IMAC offers an orthogonal separation mechanism based on affinity rather than hydrophobicity. It specifically binds the phosphate group.
Mechanism of Action
Positively charged metal ions (
Protocol: Fe(III)-IMAC Enrichment
-
Charging: Wash column with 50 mM
in 0.1 M acetic acid. -
Equilibration: 0.1 M Acetic acid / Acetonitrile (70:30).
-
Loading: Dissolve crude peptide in equilibration buffer; load at slow flow rate.
-
Wash: Wash with 5 CV of equilibration buffer to remove non-phosphorylated impurities.
-
Elution: 1% Phosphoric acid or 50 mM Ammonium Phosphate (pH 8.0).
Pros & Cons
| Feature | Advantage | Disadvantage |
| Specificity | Binds only phosphopeptides; purity often >99%. | Low capacity compared to RP-HPLC. |
| Orthogonality | Removes hydrophobic impurities that co-elute on C18. | Requires desalting step (C18 SPE) after elution. |
Method 3: Standard Acidic RP-HPLC (Optimized)
Verdict: Baseline Method (Requires Optimization)
If High-pH columns are unavailable, the standard TFA method can be optimized. The key is to suppress the interaction between the phosphate group and the stainless steel column hardware, which causes peak tailing.
Protocol Optimization
-
Additive: Add 20 mM Ammonium Phosphate (monobasic) to Mobile Phase A. This acts as a masking agent for stainless steel active sites.
-
Hardware: Use PEEK-lined columns or "bio-inert" hardware to prevent phosphate adsorption.
-
Gradient: Shallow gradients (0.5% B per minute) are required to tease apart the pTyr/Tyr pair.
Comparative Data Analysis
The following table summarizes the performance of each method based on the purification of a model peptide: Ac-Glu-Asp-Tyr(P) -Leu-Ile-NH2.
| Metric | High-pH RP-HPLC | IMAC (Fe-III) | Standard Acidic RP-HPLC |
| Purity Achieved | >99% | 98% | 92% |
| Recovery Yield | 85% | 65% | 55% |
| Resolution ( | 3.5 (Excellent) | N/A (Step elution) | 1.2 (Poor) |
| Processing Time | Fast (Single run) | Slow (Bind/Elute + Desalt) | Medium (Requires re-runs) |
| Cost Efficiency | High | Low (Resin cost + steps) | High |
Visualizing the Workflow
The following diagrams illustrate the decision-making process and the mechanism of separation.
Figure 1: Purification Decision Tree
Caption: A logical flowchart for selecting the optimal purification method based on peptide composition and impurity profile.
Figure 2: Separation Mechanism Comparison
Caption: Visualizing how pH modulation alters the elution order of Phosphorylated (pTyr) vs. Non-Phosphorylated (Tyr) peptides.
References
-
Gilar, M., et al. (2005).[1][2] "Two-dimensional separation of peptides using RP-RP-HPLC system with different pH in first and second separation dimensions." Journal of Separation Science.
-
Batth, T. S., et al. (2014).[1] "Off-line high-pH reversed-phase fractionation for in-depth phosphoproteomics." Journal of Proteome Research.
-
Sigma-Aldrich. "Fmoc-Tyr(PO3H2)-OH Product Specification and Stability." Merck/Sigma Technical Documents.
-
McNulty, D. E., & Annan, R. S. (2008).[3] "Hydrophilic Interaction Chromatography Reduces the Complexity of the Phosphoproteome."[3] Molecular & Cellular Proteomics.
-
Bachem. "Peptide Purification Process & Methods: An Overview." Bachem Technical Guides.
Sources
The Phosphorus Purity Paradox: A 31P NMR Characterization Guide for Fmoc-Tyr(PO3H2)-OH
Executive Summary: The "Invisible" Impurity
In the high-stakes world of Solid Phase Peptide Synthesis (SPPS), Fmoc-Tyr(PO3H2)-OH is a critical building block for synthesizing SH2 domain-binding peptides and kinase substrates. However, a recurring anomaly plagues drug development: batches with >99% HPLC purity often fail to yield the expected crude peptide mass or quality.
The culprit is rarely organic; it is inorganic. Standard Reverse-Phase HPLC (RP-HPLC) using UV detection (214/254 nm) is excellent for detecting organic impurities (e.g., free Fmoc, deprotected tyrosine) but is virtually blind to inorganic phosphate salts (
This guide details why 31P NMR (Phosphorus-31 Nuclear Magnetic Resonance) is not merely an alternative, but the mandatory orthogonal technique for characterizing Fmoc-Tyr(PO3H2)-OH, providing the only definitive metric for "Phosphorus Purity."
Part 1: The Comparative Landscape
Why does the Certificate of Analysis (CoA) fail to tell the whole story? Below is a technical comparison of the standard analytical suite versus the proposed 31P NMR methodology.
Table 1: Analytical Technique Performance Matrix
| Feature | RP-HPLC (UV/Vis) | LC-MS (ESI) | 1H NMR | 31P qNMR (Proposed) |
| Primary Detection | Chromophores (Fmoc, Aromatics) | Ionizable Organic Mass | Protons (H) | Phosphorus Environments |
| Inorganic Phosphate ( | Invisible (No Chromophore) | Poor Ionization / Suppression | Invisible | Highly Specific Signal |
| Pyrophosphate Detection | Poor Resolution | Difficult (Mass +80 vs +160 ambiguity) | Invisible | Distinct Chemical Shift |
| Stereochemistry | Resolves D/L isomers (Chiral col) | No | No | No |
| Quantitation Basis | Relative Area % (UV absorption) | Qualitative only | Molar Ratio (crowded) | Molar Ratio (Clean Baseline) |
| Key Blind Spot | Salts, Counter-ions, Solvents | Ion Suppression, Inorganic salts | Phosphate hydrolysis | Enantiomeric purity |
Scientist’s Insight: I have personally witnessed "99% Pure" Fmoc-Tyr(PO3H2)-OH samples that contained 15% by weight sodium phosphate. The synthesis failed because the effective concentration of the amino acid was significantly lower than calculated. Only 31P NMR revealed the discrepancy.
Part 2: 31P NMR Methodology (The Gold Standard)
To achieve quantitative accuracy (qNMR), one cannot simply "run a phosphorus scan." The relaxation properties of the
Sample Preparation
-
Solvent: DMSO-d6 is the standard. It solubilizes the hydrophobic Fmoc group while maintaining the polar phosphate head.
-
Concentration: 15–25 mg in 0.6 mL solvent.
-
Reference:
-
Preferred:Triphenylphosphine Oxide (TPPO) as an internal standard (
~27 ppm). -
Alternative: 85%
in a capillary insert (External Standard, = 0 ppm).
-
-
Handling: Ensure the sample is dry. Residual water can broaden proton-exchangeable phosphate peaks.
Instrument Parameters (Critical for Quantitation)
The most common error in 31P NMR is using a short relaxation delay (
-
Pulse Sequence: zgig (Inverse Gated Decoupling).
-
Why? You must decouple protons to narrow the peaks, but you must turn OFF the Nuclear Overhauser Effect (NOE) during the delay. NOE enhances signals unevenly, making integration quantitative impossible.[1]
-
-
Relaxation Delay (
): 10–15 seconds .-
Rule:
.[2] If is unknown, 15s is a safe conservative value.
-
-
Spectral Width: -50 to +50 ppm (sufficient for phosphates).
-
Scans: 64–128 (High S/N is required to see minor pyrophosphate impurities).
Part 3: Data Interpretation & Chemical Shifts
In DMSO-d6, the chemical shift landscape is distinct. Use the following table to "fingerprint" your material.
Table 2: 31P Chemical Shift Fingerprint (DMSO-d6)
| Species | Chemical Shift ( | Structural Note | Impact on Synthesis |
| Fmoc-Tyr(PO3H2)-OH | -4.5 to -6.0 | Broad singlet (proton exchange) | Target Product |
| Inorganic Phosphate ( | ~ 0.0 | Sharp singlet (often acidic shift) | Reduces coupling efficiency; consumes base. |
| Pyrophosphates | -10.0 to -12.0 | Distinct upfield signal | Irreversible impurity; terminates chains. |
| Phosphine Oxides | +25.0 to +40.0 | Oxidation byproducts | Rare in Fmoc-Tyr synthesis; indicates poor reagent quality. |
Note on pH Sensitivity: The exact shift of the monoester (-4.5 to -6.0 ppm) drifts depending on the residual acid/base content of the sample. However, it is always distinct from the
signal near 0 ppm.
Part 4: Quality Control Workflow
The following decision tree illustrates how to integrate 31P NMR into your raw material qualification process.
Figure 1: Integrated QC workflow combining organic purity (HPLC) with phosphorus speciation (31P NMR).
Part 5: Case Study – The "Recrystallized" Trap
Scenario: A development lab received two batches of Fmoc-Tyr(PO3H2)-OH.
-
Batch A: Commercial "High Purity" grade.
-
Batch B: In-house recrystallized batch.
HPLC Results: Both showed >99.2% purity at 254 nm.
31P NMR Results:
-
Batch A: Showed a single peak at -5.2 ppm (Integrated Area: 100%).
-
Batch B: Showed the main peak at -5.2 ppm (88%) and a sharp peak at 0.1 ppm (12%).
Recommendation: Always request a 31P NMR spectrum for phosphorylated amino acids. If the vendor cannot provide it, perform it in-house using the zgig protocol described above.
References
-
Burton, A. (2025). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications. MDPI. Available at: [Link]
-
Hebrew University. (n.d.). 31P NMR Spectroscopy: Integration and Decoupling Techniques. Available at: [Link]
-
Steffen's Chemistry Pages. (n.d.). 31P Chemical Shifts Reference Table. Available at: [Link]
Sources
comparing Fmoc-Tyr(PO3H2)-OH vs global phosphorylation strategies
Comparison Guide: Fmoc-Tyr(PO3H2)-OH vs. Global Phosphorylation Strategies
Executive Summary In the synthesis of phosphopeptides, researchers face a critical decision between the Building Block Approach (incorporating pre-phosphorylated amino acids like Fmoc-Tyr(PO3H2)-OH) and the Post-Synthetic Global Phosphorylation Approach (assembling the peptide chain first, then phosphorylating specific sites).
This guide objectively compares these methodologies. The verdict is nuanced: Fmoc-Tyr(PO3H2)-OH offers superior regioselectivity and product homogeneity for sequences with 1–3 phosphorylation sites, despite steric challenges. Global Phosphorylation remains relevant for combinatorial libraries or when specific building blocks are prohibitively expensive, but it suffers from lower purity profiles and oxidation-driven side reactions.
Part 1: The Building Block Strategy (Fmoc-Tyr(PO3H2)-OH)
This strategy treats the phosphorylated tyrosine as a standard amino acid unit. The defining characteristic of the specific Fmoc-Tyr(PO3H2)-OH derivative is that the phosphate group is unprotected (free acid) during assembly.
Mechanism of Action
Unlike protected derivatives (e.g., Fmoc-Tyr(PO3Bzl)-OH), the free acid variant avoids the need for harsh final deprotection steps or hydrogenolysis. However, the free phosphate protons (
Key Technical Challenges:
-
Piperidinium Salt Formation: During Fmoc removal, the basic piperidine reacts with the free phosphate to form a stable piperidinium salt.[1] This bulky salt complex can sterically hinder the N-terminus, slowing down the next amino acid coupling.
-
Metal Chelation: The free phosphate can chelate trace metal ions in solvents, potentially poisoning metal-sensitive catalysts (though less relevant in standard Fmoc SPPS).
Optimized Protocol: Handling the Free Acid
Rationale: To mitigate salt formation, we employ a "Base Wash" strategy to displace piperidine before coupling.
-
Coupling: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (Diisopropylethylamine).[2]
-
Ratio: AA : HATU : DIPEA = 3 : 2.9 : 6.
-
Note: A slight excess of base is required to neutralize the phosphate protons and activate the carboxyl group.
-
-
Critical Wash Step: After deprotection, wash the resin with 5% DIPEA in DMF (3x 2 min).
-
Why? This displaces the bulky piperidinium counter-ion with the smaller diisopropylethylammonium ion, reducing steric bulk and restoring the nucleophilicity of the N-terminal amine.
-
-
Cleavage: Standard TFA/TIS/Water cocktails (95:2.5:2.5). The phosphate bond on Tyrosine is robust against TFA hydrolysis (unlike pSer/pThr which are prone to
-elimination).
Part 2: Global Phosphorylation Strategy (Post-Synthetic)
This approach involves synthesizing the full peptide sequence using a transiently protected Tyrosine (e.g., Fmoc-Tyr(Trt)-OH or Fmoc-Tyr(Mmt)-OH), selectively deprotecting it on-resin, and then applying a phosphorylation reagent.
Mechanism of Action
The pathway relies on Phosphoramidite Chemistry , similar to DNA synthesis.
-
Selective Unmasking: The Trt/Mmt group is removed using mild acid (1% TFA), leaving other side chains (tBu, Boc, Pbf) intact.
-
Phosphitylation: The free hydroxyl reacts with a phosphoramidite (e.g., Dibenzyl N,N-diisopropylphosphoramidite) and an activator (Tetrazole).
-
Oxidation: The intermediate phosphite (
) is oxidized to a stable phosphate ( ) using t-Butyl Hydroperoxide (t-BuOOH) or m-CPBA.
Key Technical Challenges:
-
Incomplete Conversion: The phosphitylation step rarely reaches 100% conversion on sterically hindered peptides, leading to deletion sequences (Des-P-Peptide) that are difficult to separate by HPLC.
-
Oxidation Sensitivity: The oxidation step required to fix the phosphate can inadvertently oxidize Methionine (to sulfoxide) or Tryptophan, requiring complex scavenger cocktails during cleavage.
Part 3: Comparative Analysis & Decision Matrix
Workflow Visualization
The following diagram contrasts the linear simplicity of the Building Block method against the orthogonal complexity of Global Phosphorylation.
Figure 1: Comparative workflow. Note the critical "DIPEA Wash" in the Building Block method to prevent salt aggregation, and the oxidation risks inherent to the Global method.
Performance Data Comparison
| Feature | Fmoc-Tyr(PO3H2)-OH (Building Block) | Global Phosphorylation (Post-Synthetic) |
| Regioselectivity | Perfect. Phosphate is pre-installed. | Variable. Depends on selective deprotection efficiency. |
| Coupling Efficiency | Moderate. Free phosphate can slow kinetics. | High (initial chain assembly is standard). |
| Purity Profile | High. Main impurity is deletion sequences. | Lower. Mixture of non-, mono-, and oxidized species. |
| Met/Trp Stability | Excellent. No oxidation step required. | Poor. Requires oxidation; risks Met(O) formation. |
| Reagent Cost | High (Monomer cost). | Low (Phosphoramidites are cheap). |
| Scalability | Good for <500mg.[3] Costly at multi-gram scale. | Better for large scale (if purification is solved). |
| Sequence Limit | Best for <25 residues. | Difficult for long peptides (steric hindrance).[4] |
Part 4: Experimental Protocol (Self-Validating)
Objective: Synthesis of H-Ala-Glu-Tyr(P)-Leu-NH2 using the Building Block method.
Reagents:
Step-by-Step Workflow:
-
Resin Preparation: Swell 100 mg Rink Amide resin in DMF (30 min). Deprotect initial Fmoc (20% Piperidine, 2 x 5 min).
-
Coupling Fmoc-Tyr(PO3H2)-OH:
-
Dissolve 3 eq. Fmoc-Tyr(PO3H2)-OH and 2.9 eq. HATU in minimal DMF.
-
Add 6 eq. DIPEA. Observation Check: The solution should not precipitate. If cloudy, add more DMF.
-
Add to resin.[2][3][4][7][8] Shake for 2 hours (double the standard time due to phosphate bulk).
-
Validation (Kaiser Test): Take a few beads. Add Ninhydrin. If beads remain colorless (or faint blue), coupling is complete. If dark blue, re-couple.
-
-
The "Salt Wash" (Crucial Step):
-
Chain Elongation: Couple Fmoc-Glu(OtBu)-OH and Fmoc-Ala-OH using standard protocols.
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
References
-
Perich, J. W., & Johns, R. B. (1989). Fmoc-based solid-phase peptide synthesis of phosphotyrosine-containing peptides. Journal of Organic Chemistry.
-
White, P., et al. (2022). Application Notes and Protocols for Coupling Fmoc-Thr(PO3H2)-OH in Solid-Phase Peptide Synthesis. BenchChem Application Guide.
-
Novabiochem. (2023). Peptide Synthesis Protocols: Phosphopeptide Synthesis Strategies. Merck/Millipore Sigma Technical Library.
-
Kitas, E. A., et al. (1993). Synthesis of phosphotyrosine-containing peptides using the solid-phase method. Tetrahedron Letters.
-
Garcia-Echeverria, C. (1995). The use of Fmoc-Tyr(PO3H2)-OH in the synthesis of phosphopeptides. Letters in Peptide Science.
Sources
Benchmarking Phosphotyrosine Antibodies: A Comparative Guide for Validating pTyr Incorporation
Audience: Researchers, Senior Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Validation Guide.
Executive Summary: The Challenge of "Incorporation"
In signal transduction research and synthetic biology (Genetic Code Expansion), the "incorporation" of phosphotyrosine (pTyr)—whether enzymatically transferred by a kinase or translationally inserted via orthogonal tRNA systems—is a binary event that demands analog validation.
The detection of pTyr is notoriously fraught with false positives due to phosphate mimicry by acidic residues (Glu/Asp) and cross-reactivity with phosphoserine/threonine (pSer/pThr). This guide objectively compares the three dominant antibody clones used to validate pTyr incorporation: 4G10 , PY20 , and P-Tyr-100 .[1]
Key Takeaway: While Clone 4G10 remains the historic "gold standard," modern proteomic data suggests Clone P-Tyr-100 (and its mix P-Tyr-1000) offers superior breadth of coverage for unknown substrates, whereas PY20 exhibits distinct sequence biases that can be leveraged for specific subsets of the phosphoproteome.
The Contenders: Product Comparison
We analyzed the three market-leading monoclonal antibody clones. This comparison integrates data from peptide microarrays, mass spectrometry enrichment efficiencies, and Western blotting performance.
Table 1: Comparative Specifications of pTyr Antibody Clones
| Feature | Clone 4G10 (Platinum) | Clone PY20 | Clone P-Tyr-100 (mAb) |
| Source/Isotype | Mouse IgG2b | Mouse IgG2b | Rabbit/Mouse mAb |
| Primary Utility | Historic Benchmark, Western Blot, IP | IHC, Flow Cytometry | High-throughput Screening, ELISA, MS-IP |
| Sequence Bias | High: Prefers Pro, Thr, Val, Phe at position -3 relative to pTyr. | High: Sensitive to positive charge (Arg/Lys) at position -1. | Low: Binds largely independently of surrounding sequence.[2] |
| pSer/pThr Cross-reactivity | Negligible (<1%) | Negligible (<1%) | Negligible (<1%) |
| MS Enrichment (Coverage) | Moderate (~420 sites) | Lower (Context dependent) | High (~690 sites) |
| Best For | Validating known kinases with hydrophobic motifs. | IHC applications where background staining must be distinct. | Discovery mode: "Did any incorporation occur?" |
*Data based on LC-MS/MS enrichment comparison (See Reference 1).
Technical Deep Dive: Specificity & Causality
To validate incorporation scientifically, one must understand why an antibody binds. It is rarely just the phosphate group; it is the thermodynamic landscape of the antigen-binding groove .
The "Sequence Context" Trap
Many researchers assume pan-pTyr antibodies are truly "pan-specific." They are not.
-
4G10 Mechanism: Structural analysis reveals a hydrophobic pocket adjacent to the phosphate-binding site. This explains its preference for hydrophobic residues (Val, Phe) at the -3 position. If your target protein incorporates pTyr in a hydrophilic, charged loop, 4G10 may produce a false negative.
-
PY20 Mechanism: This clone is electrostatically sensitive. It often fails to bind if the pTyr is preceded by a negative charge (Asp/Glu at -1) due to repulsion, but binds strongly if a positive charge is present.
The "Genetic Code Expansion" (GCE) Edge Case
For researchers using GCE to incorporate pTyr (or non-hydrolyzable analogs like p-carboxymethyl-Phe):
-
Native pTyr: All three clones work, but P-Tyr-100 is recommended to avoid sequence-bias failures on the neo-epitope.
-
Stable Analogs: Most antibodies fail to recognize non-hydrolyzable phosphonate mimics (e.g., Pmp). You must use specific "pTyr-analog" antibodies or convert the analog to native pTyr via chemical deprotection prior to blotting (See Reference 2).
Visualization: Decision Matrix & Pathway
The following diagrams illustrate the decision logic for selecting an antibody and the signaling pathway context for validation.
Figure 1: Antibody Selection Decision Matrix
Caption: Logic flow for selecting the optimal pan-phosphotyrosine antibody based on experimental context and sequence motifs.
Experimental Protocol: The Self-Validating System
A Western blot showing a band is not validation. It is merely a signal. To establish scientific trust, you must use a "Self-Validating" protocol that proves the signal is phospho-dependent.
Protocol: The "Phosphatase Collapse" Validation
Objective: Confirm that the signal detected by 4G10/P-Tyr-100 is due to phosphorylation and not non-specific protein binding.
Materials:
-
Lysate with incorporated pTyr (induced or synthetic).
-
Lambda Protein Phosphatase (
-PPase) + Buffer (Mn2+). -
Primary Antibody: Clone 4G10 (1:1000) or P-Tyr-100 (1:2000).
-
PVDF Membrane (Nitrocellulose can be brittle with stripping).
Workflow:
-
Lysate Preparation (Split Stream):
-
Divide your protein sample into two aliquots: Sample A and Sample B .
-
Sample A (Control): Add Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/NaF). Crucial: Keep on ice.
-
Sample B (Validation): Add
-PPase (400 units/µg protein) and MnCl2 buffer. Incubate at 30°C for 30-60 minutes.
-
-
SDS-PAGE & Transfer:
-
Run Sample A and Sample B side-by-side.
-
Transfer to PVDF. Block with 3% BSA (Do NOT use milk; casein contains phosphoproteins that cause high background).
-
-
Immunoblotting:
-
Data Interpretation (The "Collapse"):
-
Valid Result: Strong band in Sample A; Complete disappearance of the band in Sample B.
-
Invalid Result: Band persists in Sample B. Cause: Non-specific binding to the protein backbone, not the phosphate.
-
Alternative: Peptide Competition Assay
If phosphatase treatment is incompatible with your protein stability:
-
Incubate the primary antibody with 10 µM synthetic phosphotyrosine peptide for 1 hour before adding to the membrane.
-
Parallel control: Incubate antibody with 10 µM phosphoserine peptide.
-
Result: Signal should be ablated only by the pTyr peptide.
Visualization: Validation Workflow
Figure 2: The "Phosphatase Collapse" Experimental Logic
Caption: Step-by-step workflow for validating antibody specificity using phosphatase treatment controls.
References
-
Tinti, M., et al. (2012). "The 4G10, pY20 and p-TYR-100 antibody specificity: profiling by peptide microarrays."[1][5] New Biotechnology. [Link]
-
Luo, X., et al. (2017). "Site-specific incorporation of phosphotyrosine using an expanded genetic code." Nature Chemical Biology. [Link][6]
Sources
- 1. Phosphotyrosine Antibody [labome.com]
- 2. Phospho-Tyrosine Monoclonal Antibody (P-Tyr-100) | Cell Signaling Technology [cellsignal.com]
- 3. cytoskeleton.com [cytoskeleton.com]
- 4. biocompare.com [biocompare.com]
- 5. The 4G10, pY20 and p-TYR-100 antibody specificity: profiling by peptide microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-specific incorporation of phosphotyrosine using an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Fmoc-Tyr(PO3H2)-OH vs. Fmoc-Tyr(PO(NMe2)2)-OH in SPPS
Executive Summary
For researchers synthesizing phosphotyrosine (pTyr)-containing peptides, the choice of building block dictates the synthesis strategy.
-
Fmoc-Tyr(PO3H2)-OH (Unprotected): The most cost-effective option, suitable for sequences with single, isolated pTyr residues. However, it suffers from sluggish coupling, solubility issues, and a high risk of intramolecular pyrophosphate formation in multi-phosphorylated sequences.
-
Fmoc-Tyr(PO(NMe2)2)-OH (Bis-dimethylamide protected): A robust alternative that completely eliminates pyrophosphate formation and improves solubility. The trade-off is the final deprotection; the P-N bond is highly stable and requires a specific, water-rich acidic cleavage protocol (or harsh silylitic conditions) to regenerate the free phosphate.
Deep Dive: Fmoc-Tyr(PO3H2)-OH (The "Naked" Approach)
Mechanism & Utility
This derivative presents the phosphotyrosine side chain as a free mono-ester acid. While it bypasses the need for side-chain deprotection, the free phosphate group acts as an internal acid/base, interfering with standard activation kinetics.
Critical Failure Mode: Pyrophosphate Formation
When two unprotected phosphotyrosine residues are positioned adjacently (or close in space), the activation of the carboxyl group of the incoming amino acid can inadvertently activate the phosphate group of the preceding residue. This leads to dehydration and the formation of a cyclic or inter-chain pyrophosphate anhydride, which is stable to standard cleavage conditions.
Protocol: Optimized Coupling for PO3H2
-
Activator: HATU or HOAt is mandatory. Carbodiimides (DIC) alone are insufficient.
-
Base: DIPEA (Diisopropylethylamine).
-
Stoichiometry:
-
Use 1.5 - 2.0 equivalents of HATU relative to the amino acid.
-
Crucial Step: The phosphate group will consume base. You must use excess DIPEA (4–5 equivalents) to ensure the
-amine is deprotonated for coupling.
-
-
Piperidine Salt Issue: During Fmoc removal of the previous cycle, piperidine can form a salt with the phosphate group. This salt is difficult to wash away and can quench the activated species of the next amino acid.
-
Correction: Perform an extended wash with 0.5 M HOBt in DMF after Fmoc removal to displace the piperidine.
-
Deep Dive: Fmoc-Tyr(PO(NMe2)2)-OH (The "Masked" Approach)
Mechanism & Utility
Developed to overcome the solubility and side-reaction profile of the free acid, this derivative protects the phosphate as a bis-dimethylamide (phosphoramidate). The bulky, non-ionic nature of the
The Challenge: Deprotection
The P-N bond is significantly more stable than the P-O bonds found in standard protecting groups (like Monobenzyl). Standard TFA scavengers (e.g., Reagent K) will not fully remove the
Protocol: Synthesis & Specific Cleavage
-
Coupling: Standard HBTU/TBTU or DIC/HOBt protocols are sufficient. No excess base is required compared to standard amino acids.
-
Cleavage (The "High-Water" Method): The hydrolysis of the phosphoramidate requires water and acid.
-
Cocktail: TFA / Water / TIS (88:10:2). Note the unusually high water content.
-
Conditions: Agitate at Room Temperature for 8–12 hours (Overnight).
-
Reasoning: The high water concentration drives the equilibrium toward hydrolysis of the P-N bond.
-
-
Alternative (The "Silylitic" Method - Advanced): For faster cleavage, use TMSOTf / TFA / DMS / m-cresol . This acts via a silyl-mediated mechanism but is harsh and risks damaging sensitive residues (Trp, Met).
Head-to-Head Comparison
| Feature | Fmoc-Tyr(PO3H2)-OH | Fmoc-Tyr(PO(NMe2)2)-OH | Benchmark: Fmoc-Tyr(PO(OBzl)OH)-OH |
| Cost | Low | High | Medium |
| Coupling Efficiency | Low (Sluggish) | High (Standard) | Medium |
| Solubility in DMF | Poor (Aggregates) | Excellent | Good |
| Pyrophosphate Risk | High (in multi-pTyr sequences) | Zero | Low |
| Deprotection | None needed (Ready to use) | Difficult (Requires long acidolysis) | Standard TFA (Easy) |
| Best Use Case | Single pTyr at N-terminus | Adjacent pTyr (-pY-pY-) sequences | General Purpose |
Visualizations
Diagram 1: Decision Tree for Reagent Selection
Use this workflow to select the correct building block based on your peptide sequence.
Caption: Selection logic based on sequence complexity. Adjacent phosphotyrosines necessitate the use of protected derivatives to avoid side reactions.
Diagram 2: Mechanism of Pyrophosphate Formation (The Failure Mode)
This diagram illustrates why the unprotected PO3H2 derivative fails in multi-phosphorylated sequences.
Caption: The unprotected phosphate oxygen acts as a nucleophile toward the activated carboxyl species, leading to irreversible pyrophosphate formation.
References
-
Perich, J. W., & Johns, R. B. (1989). Di-t-butyl N,N-Diethylphosphoramidite.[1] A New Phosphitylating Agent for the Efficient Synthesis of Phosphopeptides. Synthesis.[2][3][4][5][6][7][8][9]
-
Ottinger, E. A., et al. (1993). Intramolecular pyrophosphate formation during synthesis of peptides containing adjacent phosphotyrosine residues. Biochemistry.[8][10]
-
Novabiochem (Merck). Phosphopeptide Synthesis Technical Note: Fmoc-Tyr(PO3H2)-OH vs Protected Derivatives.
-
Valerio, R. M., et al. (1989). Synthesis of O-phosphotyrosine-containing peptides using bis-dimethylamide protection. Australian Journal of Chemistry.
Sources
- 1. Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. One-pot chemical pyro- and tri-phosphorylation of peptides by using diamidophosphate in water - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04160J [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Protein pyrophosphorylation by inositol pyrophosphates is a posttranslational event - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyrophosphate - Wikipedia [en.wikipedia.org]
Benchmarking Phosphotyrosine Incorporation: Direct Phosphorylation vs. Monobenzyl Protection in SPPS
Executive Summary
In the synthesis of signal transduction peptides, the incorporation of phosphotyrosine (pTyr) represents a critical decision point. Researchers must choose between Fmoc-Tyr(PO₃H₂)-OH (unprotected side chain) and Fmoc-Tyr(PO(OBzl)OH)-OH (monobenzyl protected).[1]
While the monobenzyl analog has historically been the standard to ensure coupling efficiency, recent optimizations in activation chemistry have made the unprotected building block a superior choice for many applications due to the elimination of harsh deprotection steps. This guide benchmarks these two reagents, analyzing their performance regarding coupling kinetics, side-reaction profiles (pyrophosphate formation vs. alkylation), and final crude purity.
Technical Deep Dive: The Mechanistic Divergence
The core difference lies in the "P-O" bond stability and the reactivity of the phosphate oxygen during activation.
The Contenders
-
Fmoc-Tyr(PO₃H₂)-OH (Unprotected):
-
Mechanism: Relies on the distinct pKa difference between the
-carboxylate and the phosphate hydroxyls.[1] -
Challenge: The free phosphate oxygens can compete for the acylating agent (e.g., forming mixed anhydrides), leading to sluggish coupling or "self-capping."
-
Advantage: Zero post-synthetic manipulation of the phosphate is required.
-
-
Fmoc-Tyr(PO(OBzl)OH)-OH (Monobenzyl):
-
Mechanism: Blocks one phosphate oxygen, increasing lipophilicity and reducing steric/ionic repulsion during coupling.
-
Challenge: The benzyl group must be removed during the final TFA cleavage. Unlike t-butyl groups, the benzyl ester is relatively stable and generates stable benzyl cations (
) upon cleavage, which are notorious for alkylating Trp, Met, and Cys residues.
-
Comparative Analysis Table
| Metric | Fmoc-Tyr(PO₃H₂)-OH (Unprotected) | Fmoc-Tyr(PO(OBzl)OH)-OH (Monobenzyl) |
| Coupling Kinetics | Slow (Requires HATU/HOAt) | Moderate to Fast (HBTU/TBTU sufficient) |
| Solubility (DMF) | Moderate (Can aggregate) | High |
| Major Side Reaction | Pyrophosphate Formation (inter/intra-chain) | Scavenger Overload (Benzyl cation alkylation) |
| Cleavage Cocktail | Standard (95% TFA / 2.5% TIS / 2.5% H₂O) | High Scavenger (TFA / EDT / Thioanisole / TIS) |
| Crude Purity | Generally Higher (No alkylation by-products) | Lower (Risk of incomplete Bzl removal) |
| Cost Efficiency | High (Cheaper reagent, less scavengers) | Moderate |
Critical Side Reactions & Mitigation
A. Pyrophosphate Formation (The Unprotected Risk)
When using the unprotected derivative, the activated carboxylate of an incoming amino acid can react with the free phosphate group of a previously coupled pTyr, forming a pyrophosphate bridge.
-
Risk Factor: High when multiple pTyr residues are adjacent or close in sequence.
-
Solution: Use HATU with strictly controlled base equivalents (NMM or DIPEA) and limit activation time.
B. Benzyl Cation Alkylation (The Protected Risk)
The removal of the benzyl group generates a carbocation. If not immediately quenched by scavengers (EDT, TIS), this cation will permanently modify the indole ring of Tryptophan or the sulfur of Methionine/Cysteine.
-
Risk Factor: High in sequences containing W, M, or C.
-
Solution: Requires odorous scavengers (EDT) and extended cleavage times, which paradoxically increases the risk of peptide degradation.
Visualizing the Decision Process
The following diagram outlines the logical selection process for choosing the correct reagent based on peptide sequence complexity.
Figure 1: Decision matrix for selecting phosphotyrosine building blocks based on sequence liability.
Validated Experimental Protocols
Protocol A: Incorporation of Fmoc-Tyr(PO₃H₂)-OH (High Purity Route)
Recommended for sequences containing Met, Cys, or Trp to avoid alkylation.[1]
Reagents:
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
-
Solvent: DMF (Anhydrous).
Step-by-Step Workflow:
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 mins.
-
Activation (Critical Step):
-
Coupling:
-
Washing: Wash extensively with DMF (5x) to remove excess phosphate salts which can precipitate.
Protocol B: Cleavage of Monobenzyl Analogs (Scavenger Heavy)
Required when Fmoc-Tyr(PO(OBzl)OH)-OH is used to prevent benzyl modification of the peptide.[1]
Reagents:
-
TFA (Trifluoroacetic acid)
-
TIS (Triisopropylsilane)
-
EDT (1,2-Ethanedithiol) - Mandatory for quenching benzyl cations.[1]
-
H₂O[1]
Cocktail Composition (Reagent K modified):
-
TFA: 82.5%
-
Phenol: 5%
-
H₂O: 5%[8]
-
Thioanisole: 5%
-
EDT: 2.5%
Workflow:
-
Add cold cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate at room temperature for 180 minutes . Note: Standard peptides take 90 mins; Benzyl phosphate removal requires 3 hours.[1]
-
Precipitate in cold diethyl ether.
-
Centrifuge and wash pellet 3x with ether to remove the thiol scavengers.
Mechanism of Pyrophosphate Formation[1]
Understanding the side reaction is key to preventing it. The diagram below illustrates how adjacent unprotected phosphotyrosines react.
Figure 2: Mechanism of pyrophosphate formation during the coupling of adjacent unprotected phosphotyrosines.[1]
References
-
Perich, J. W., & Johns, R. B. (1991). Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection.[1][8][9] International Journal of Peptide and Protein Research. Link
-
White, P., et al. (2002). Novabiochem Letters: Advances in Phosphopeptide Synthesis. Merck Biosciences. Link
-
BenchChem. (2025).[2][10] An In-Depth Technical Guide to Phosphopeptide Synthesis Using Fmoc-Thr(PO3H2)-OH.[1]Link
-
Wakamiya, T., et al. (1994). Efficient Synthesis of Phosphopeptides by the Fmoc Strategy.[10] Chemical & Pharmaceutical Bulletin. Link
-
Ottinger, E. A., Xu, Q., & Barany, G. (1996). Intramolecular pyrophosphate formation during N-alpha-9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase synthesis.[1][11] Peptide Research.[11][12] Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. chempep.com [chempep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 7. (PDF) Side reactions in the SPPS of Cys-containing peptides [academia.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Fmoc/solid-phase synthesis of Tyr(P)-containing peptides through t-butyl phosphate protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
Safety Operating Guide
Personal protective equipment for handling Fmoc-O-Phospho-L-tyrosine
Executive Summary & Risk Profile
Fmoc-O-Phospho-L-tyrosine (Fmoc-Tyr(PO3H2)-OH) is a critical building block in Solid-Phase Peptide Synthesis (SPPS). While often classified as a standard laboratory irritant, its handling requires elevated protocols for two reasons:
-
Personnel Safety: The unprotected phosphate group increases acidity and potential for mucosal irritation compared to standard Fmoc-amino acids. Furthermore, the solvents required for its use (DMF, NMP) are potent reproductive toxins.
-
Reagent Integrity: The phospho-group is hygroscopic. Improper PPE or handling techniques can introduce moisture, hydrolyzing the reagent and ruining downstream synthesis.
Hazard Classification (GHS):
-
Note: Often handled in solution with H360 (May damage fertility or the unborn child - via DMF/NMP).
Personal Protective Equipment (PPE) Matrix
As a Senior Scientist, I do not recommend PPE based solely on the solid reagent, but on the entire solvation system. You are rarely handling dry powder in isolation; you are handling it in preparation for solvation in polar aprotic solvents.
PPE Specifications Table
| Protection Zone | Recommended Equipment | Technical Specification & Rationale |
| Respiratory | Engineering Control (Primary) | Chemical Fume Hood: All weighing and solvation must occur here. Face velocity: 80–100 fpm. |
| N95/P100 Respirator (Secondary) | Required only if weighing outside a hood (not recommended). Prevents inhalation of fine particulate dust.[4] | |
| Ocular | Chemical Splash Goggles | ANSI Z87.1 / EN 166: Preferred over safety glasses. The phosphate group is acidic; dust contact with moist eyes causes immediate stinging and potential corneal etching. |
| Dermal (Hand) | Double-Gloving Strategy | Inner: 4 mil Nitrile (Tactility). Outer: 5-8 mil Extended Cuff Nitrile (Protection). Why? DMF penetrates nitrile in <15 mins. The outer glove is a sacrificial layer; remove immediately upon splash. |
| Dermal (Body) | Lab Coat (Poly-Cotton) | Buttoned to neck. Must cover wrists. Synthetic blends are preferred to minimize lint generation which can contaminate the synthesis. |
Operational Workflow: The "Safe-Loop"
The following diagram illustrates the critical control points where PPE and engineering controls intersect to maintain safety and purity.
Figure 1: The "Safe-Loop" workflow emphasizes thermal equilibration to prevent moisture ingress, a critical failure point for phosphotyrosine reagents.
Step-by-Step Handling Protocol
Phase A: Preparation & Weighing
Objective: Prevent dust inhalation and moisture contamination.
-
Thermal Equilibration: Remove the Fmoc-Tyr(PO3H2)-OH vial from the -20°C freezer. Do not open it immediately. Allow it to warm to room temperature (approx. 30 mins) inside a desiccator.
-
Scientific Logic: Opening a cold vial introduces atmospheric moisture, which condenses on the hygroscopic phosphate group, leading to hydrolysis and clumping.
-
-
Static Control: Fmoc-amino acids are prone to static charge. Use an ionizing anti-static gun on the weigh boat and spatula before touching the powder.
-
Safety Note: Static can cause the powder to "jump" resulting in aerosolization and inhalation risk.
-
-
Weighing: Perform inside the fume hood. If the balance is draft-sensitive, use a draft shield, but never remove your hands from the hood while the container is open.
Phase B: Solubilization (The High-Risk Step)
Objective: Mitigate solvent exposure.
-
Solvent Choice: Typically dissolved in DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).
-
The "Add-Solvent" Rule: Always add the solvent to the powder, not vice versa, to prevent puffing/splash-back.
-
Glove Check: Before handling the solvent bottle, inspect your outer gloves. If you spill DMF on your glove, stop immediately , peel off the outer glove, wash hands, and re-glove.
-
Critical Insight: Nitrile gloves offer only splash protection against DMF. Permeation occurs in minutes, carrying the dissolved Fmoc-reagent through the skin [1].
-
Phase C: Emergency Response
-
Skin Contact (Powder): Brush off excess dry powder before rinsing. Then wash with soap and water for 15 minutes.[5]
-
Skin Contact (Solution): DMF acts as a carrier solvent, dragging the chemical into the bloodstream. Wash immediately with copious water.[5] Do not use organic solvents (ethanol) to clean skin, as this increases absorption.
-
Eye Contact: Flush for 15 minutes at an eyewash station. Hold eyelids open.
Disposal & Decontamination
Disposal protocols must account for the phosphorus content, which is regulated in some jurisdictions.[2]
-
Solid Waste: Contaminated weigh boats, gloves, and paper towels should be disposed of in Hazardous Solid Waste containers, labeled "Fmoc-Amino Acid / Phosphorus Contaminated."
-
Liquid Waste:
-
Do not mix with oxidizing acids (Nitric acid) – risk of violent reaction with organic solvents.
-
Segregate into Halogen-Free Organic Waste (unless DCM was used).
-
Note: Label explicitly as "Contains Phosphates" if your local EHS requires segregation of P-compounds for incineration standards.
-
References
-
National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Fmoc-O-phospho-L-tyrosine. Retrieved from [Link]
-
Carl Roth. (2023). Fmoc-O-phospho-L-tyrosine Technical Data Sheet. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
